molecular formula C18H18Cl2O B1359340 (3,4-Dichlorophenyl)(4-pentylphenyl)methanone CAS No. 951887-73-3

(3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Cat. No.: B1359340
CAS No.: 951887-73-3
M. Wt: 321.2 g/mol
InChI Key: NNTZRIJBIFTRHH-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(4-pentylphenyl)methanone is a substituted benzophenone derivative of significant interest in advanced chemical research and development. This compound features a benzophenone core functionalized with a 3,4-dichlorophenyl group and a 4-pentylphenyl moiety. The presence of the pentyl chain suggests potential applications in the study of liquid crystals, where such alkyl chains are known to influence mesomorphic properties . Researchers value this structural motif for its potential use as a key synthetic intermediate in the preparation of more complex molecules for pharmaceutical and material science applications . As a high-value chemical, it is characterized by its specific molecular formula and weight, which can be confirmed by analytical methods. This product is provided strictly for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use. Researchers can request a quote and access detailed handling, storage, and safety information (including any available GHS pictograms and hazard statements) directly from the supplier .

Properties

IUPAC Name

(3,4-dichlorophenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2O/c1-2-3-4-5-13-6-8-14(9-7-13)18(21)15-10-11-16(19)17(20)12-15/h6-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTZRIJBIFTRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253196
Record name (3,4-Dichlorophenyl)(4-pentylphenyl)methanone
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Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-73-3
Record name (3,4-Dichlorophenyl)(4-pentylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)(4-pentylphenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profiling of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

[1]

Physicochemical Profile & Predicted Solubility

This compound is a highly lipophilic benzophenone derivative.[1] Its solubility behavior is governed by the interplay between the rigid, electron-deficient dichlorophenyl ring and the flexible, hydrophobic pentyl chain.[1]

Structural Determinants[1]
  • Core Scaffold: Benzophenone (moderate polarity).[1]

  • Substituent A (3,4-Dichloro): Increases density, melting point, and crystal lattice energy (

    
    ), typically reducing solubility in polar protic solvents compared to unsubstituted benzophenone.[1]
    
  • Substituent B (4-Pentyl): Significantly increases the octanol-water partition coefficient (

    
    ).[1] This alkyl chain enhances interaction with non-polar solvents (Van der Waals forces) but disrupts crystal packing, potentially lowering the melting point relative to purely aromatic analogs.[1]
    
Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on Group Contribution Methods and data from structural analogs (e.g., 4-chlorobenzophenone), the predicted solubility hierarchy at 298.15 K is:

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Excellent match for the dichlorophenyl moiety; high dispersive interactions (

).[1]
Aromatic Hydrocarbons Toluene, XyleneHigh

stacking interactions with the benzophenone core; compatibility with the pentyl chain.[1]
Polar Aprotic Acetone, Ethyl Acetate, THFModerate-High Dipole-dipole interactions with the ketone bridge; good general solvency for organic solids.[1]
Polar Protic (Alcohols) Ethanol, IsopropanolLow-Moderate Hydrogen bonding capability of solvent is wasted on this non-H-bond-donating solute.[1] Solubility increases significantly with temperature.[1]
Highly Polar WaterNegligible (<0.01 mg/mL)Hydrophobic effect dominates; high energy cost for cavity formation in water network.[1]

Critical Insight: The pentyl chain renders this molecule significantly more soluble in aliphatic hydrocarbons (like Hexane or Heptane) than standard benzophenone, but solubility in methanol will likely be lower due to the "grease ball" effect of the alkyl tail.[1]

Experimental Determination Protocol (Standardized)

To generate regulatory-grade data for this compound, researchers must utilize the Isothermal Saturation Method (Shake-Flask) followed by compositional analysis.[1] This protocol is self-validating through mass balance checks.[1]

Reagents & Equipment
  • Solute: this compound (Purity >98% by HPLC).[1]

  • Solvents: HPLC Grade (Water, Ethanol, Acetone, Toluene, etc.).[1]

  • Apparatus: Jacketed equilibrium cell (controlled to

    
     K), Magnetic stirrer, Syringe filters (0.22 
    
    
    m PTFE).[1]
Step-by-Step Workflow
  • Excess Addition: Add the solute to 20 mL of the target solvent in the equilibrium cell until a visible solid phase persists (supersaturation).

  • Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24–48 hours .

    • Validation: Measure concentration at 24h and 48h.[1] If deviation is <2%, equilibrium is reached.[1]

  • Phase Separation: Stop stirring and allow the suspension to settle for 2 hours. Maintain temperature strictly.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe to prevent precipitation during transfer. Filter immediately through a 0.22

    
    m PTFE filter.[1]
    
  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV (typically at

    
     nm).[1]
    
    • Gravimetric Alternative: If HPLC is unavailable, evaporate a known mass of supernatant in a tared vessel and weigh the dry residue.[1]

Workflow Visualization

The following diagram outlines the critical path for solubility determination, emphasizing temperature control points to prevent data artifacts.

SolubilityProtocolStartStart: Excess Solute AdditionEquilIsothermal Equilibration(T ± 0.05 K, 48h)Start->EquilStirringSettlePhase Separation(Sedimentation)Equil->SettleStop StirringSampleSampling & Filtration(Isothermal)Settle->SamplePre-warmed SyringeAnalysisQuantification(HPLC/Gravimetric)Sample->AnalysisDilutionAnalysis->EquilIf Deviation > 2%DataSolubility Data (x_i)Analysis->DataCalculation

Figure 1: Isothermal Saturation Workflow. The dashed line represents the self-validating feedback loop ensuring thermodynamic equilibrium is achieved before data acceptance.[1]

Thermodynamic Modeling

Once experimental data (

1
The Modified Apelblat Equation

For benzophenone derivatives, the Modified Apelblat Model provides the most accurate correlation, accounting for the non-ideality of the solution.[1]

1
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
Thermodynamic Dissolution Properties

Using the Van't Hoff analysis, the standard molar enthalpy (



  • Enthalpy (

    
    ):  Derived from the slope of 
    
    
    vs
    
    
    .[1]
    • Expectation:

      
       (Endothermic process).[1] Solubility increases with temperature.[1]
      
  • Gibbs Energy (

    
    ): 
    
    
    .[1]
    • Expectation:

      
      .[1] The dissolution is non-spontaneous standard state; energy input (mixing) is required.[1]
      

Application in Drug Development & Synthesis

Understanding the solubility of this compound is critical for:

  • Recrystallization: The steep solubility curve in alcohols (e.g., Ethanol) makes them ideal candidates for purification (high solubility at boiling, low at room temp).[1]

  • Reaction Solvent Selection: For nucleophilic substitutions or reductions, Toluene is the recommended solvent due to high solubility and lack of protic interference.[1]

  • Formulation: Due to negligible water solubility, formulation would require lipid-based delivery systems (LBDDS) or amorphous solid dispersions (ASD) if used as a pharmaceutical active.[1]

References

  • Ouyang, J., et al. (2018).[1] Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1833–1840.[1] Link[1]

  • Shakeel, F., et al. (2014).[1] Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents. Journal of Chemical Thermodynamics, 78, 123-129.[1] (Reference for Apelblat Modeling Protocol).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for Group Contribution prediction methodology).

The Ascendancy of Pentyl-Substituted Benzophenones: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzophenone scaffold, a privileged diaryl ketone motif, is a cornerstone in medicinal chemistry and materials science.[1][2] Its inherent photochemical properties and versatile synthetic handles have led to a plethora of derivatives with a wide spectrum of biological activities and technological applications. This in-depth technical guide focuses on a specific, yet burgeoning, subclass: benzophenone derivatives featuring pentyl substitutions. The introduction of a five-carbon alkyl or alkyloxy chain can profoundly influence the molecule's lipophilicity, membrane permeability, and molecular interactions, thereby modulating its biological efficacy and photophysical behavior. This guide provides a comprehensive literature review of their synthesis, characterization, and applications, with a particular emphasis on their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as their role in advanced materials such as organic light-emitting diodes (OLEDs). Detailed experimental protocols, data-driven insights, and mechanistic visualizations are presented to empower researchers in the rational design and development of novel pentyl-substituted benzophenone derivatives.

Introduction: The Strategic Significance of the Pentyl Moiety

Benzophenones are a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings.[2] This core structure is found in numerous naturally occurring and synthetic molecules exhibiting a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The versatility of the benzophenone scaffold lies in the ability to modify its physicochemical and biological profile through substitution on the phenyl rings.

The incorporation of an n-pentyl or n-pentyloxy group is a strategic choice in medicinal chemistry. The five-carbon chain significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in biological targets. This modification can lead to improved pharmacokinetic and pharmacodynamic properties. Furthermore, the length and flexibility of the pentyl chain can influence the molecule's binding affinity and selectivity for specific enzymes or receptors.

In the realm of materials science, particularly in the development of organic electronics, the introduction of alkyl chains such as pentyl groups can impact the molecular packing in the solid state, influencing charge transport and photophysical properties. These modifications are crucial for tuning the performance of materials used in applications like OLEDs.[3]

This guide will delve into the synthesis, characterization, and diverse applications of these promising molecules, providing researchers with the foundational knowledge and practical protocols to advance their work in this exciting field.

Synthetic Strategies for Pentyl-Substituted Benzophenones

The synthesis of pentyl-substituted benzophenones primarily relies on classical organic reactions, with Friedel-Crafts acylation being the most prominent method. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation: A Cornerstone of Synthesis

Friedel-Crafts acylation is a powerful and widely used method for the synthesis of aromatic ketones, including benzophenone derivatives.[4][5] The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]

This protocol describes the synthesis of a benzophenone with a pentyl group directly attached to one of the phenyl rings.

Experimental Protocol: Friedel-Crafts Acylation with Valeryl Chloride

  • Materials: Benzene, valeryl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄), rotary evaporator, magnetic stirrer, heating mantle, separatory funnel, and standard laboratory glassware.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous AlCl₃ (1.1 equivalents) in dry dichloromethane under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add valeryl chloride (1.0 equivalent) to the stirred suspension.

    • After the addition is complete, add benzene (1.0 equivalent) dropwise, maintaining the temperature below 10°C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield 4-pentylbenzophenone.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol details the synthesis of a benzophenone with a pentyloxy group, an ether linkage, on one of the phenyl rings. This often involves a two-step process starting with the synthesis of a hydroxybenzophenone, followed by etherification.

Experimental Protocol: Williamson Ether Synthesis

  • Step 1: Synthesis of 4-Hydroxybenzophenone (via Friedel-Crafts Acylation)

    • Follow the general Friedel-Crafts acylation procedure described above, using phenol and benzoyl chloride as the starting materials. The reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product.[6][7][8][9]

    • Purify the 4-hydroxybenzophenone from the reaction mixture by recrystallization or column chromatography.

  • Step 2: Etherification of 4-Hydroxybenzophenone

    • Materials: 4-Hydroxybenzophenone, 1-bromopentane, potassium carbonate (K₂CO₃), acetone or dimethylformamide (DMF), magnetic stirrer, heating mantle, and standard laboratory glassware.

    • Procedure: a. In a round-bottom flask, dissolve 4-hydroxybenzophenone (1.0 equivalent) in acetone or DMF. b. Add potassium carbonate (1.5-2.0 equivalents) to the solution. c. Add 1-bromopentane (1.2 equivalents) and heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC. d. After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. e. Remove the solvent from the filtrate under reduced pressure. f. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. h. Purify the crude product by column chromatography or recrystallization to obtain 4-pentyloxybenzophenone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

Synthesis_Workflow cluster_pentyl Synthesis of 4-Pentylbenzophenone cluster_pentyloxy Synthesis of 4-Pentyloxybenzophenone B Benzene PBP 4-Pentylbenzophenone B->PBP Friedel-Crafts Acylation VC Valeryl Chloride VC->PBP AlCl3 AlCl3 HB 4-Hydroxybenzophenone POBP 4-Pentyloxybenzophenone HB->POBP Williamson Ether Synthesis BPent 1-Bromopentane BPent->POBP K2CO3 K2CO3

Caption: Synthetic routes to pentyl- and pentyloxy-substituted benzophenones.

Biological Activities of Pentyl-Substituted Benzophenones

The incorporation of a pentyl group can significantly enhance the biological activity of benzophenone derivatives. The increased lipophilicity often leads to better cell membrane penetration and improved interaction with hydrophobic binding sites of biological targets.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzophenone derivatives against a variety of cancer cell lines.[1][2] While specific data for pentyl-substituted analogs is emerging, the general trend suggests that alkyl substitution can enhance cytotoxicity.

Table 1: In Vitro Anticancer Activity of Benzophenone Derivatives (IC₅₀ values in µM)

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Substituted 2-hydroxybenzophenoneMDA-MB-231 (Breast)12.09 - 26.49[2][10]
Substituted 2-hydroxybenzophenoneT47-D (Breast)12.09 - 26.49[2][10]
Substituted 2-hydroxybenzophenonePC3 (Prostate)12.09 - 26.49[2][10]
Benzophenone-1,2,3-triazole hybrid (8d)HT-1080 (Fibrosarcoma)10.23[11]
Benzophenone-1,2,3-triazole hybrid (8h)HT-1080 (Fibrosarcoma)9.14[11]
Benzophenone-1,2,3-triazole hybrid (8l)HT-1080 (Fibrosarcoma)8.56[11]
Benzophenone-1,2,3-triazole hybrid (8d)A-549 (Lung)11.54[11]
Benzophenone-1,2,3-triazole hybrid (8h)A-549 (Lung)10.26[11]
Benzophenone-1,2,3-triazole hybrid (8l)A-549 (Lung)9.42[11]
Benzophenone derivative 1HL-60 (Leukemia)0.48[1]
Benzophenone derivative 8HL-60 (Leukemia)0.15[1]
Benzophenone derivative 9HL-60 (Leukemia)0.16[1]
Benzophenone derivative 1A-549 (Lung)0.82[1]
Benzophenone derivative 8SMMC-7721 (Hepatocarcinoma)1.02[1]
Benzophenone derivative 9SMMC-7721 (Hepatocarcinoma)0.80[1]

Mechanism of Action: The anticancer activity of benzophenone derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. Some derivatives have been shown to target specific signaling pathways involved in cancer progression.

Anticancer_Mechanism cluster_cell Cancer Cell BPD Pentyl-Substituted Benzophenone Derivative Membrane Cell Membrane BPD->Membrane Membrane Permeation (Enhanced by Pentyl Group) Cytoplasm Cytoplasm Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Apoptosis Apoptosis Cytoplasm->Apoptosis Induction Proliferation Cell Proliferation Nucleus->Proliferation Inhibition

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

Benzophenone derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi.[12][13] The lipophilic pentyl chain can facilitate the interaction of these compounds with the microbial cell membrane, leading to its disruption and subsequent cell death.

Table 2: In Vitro Antimicrobial Activity of Benzophenone Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzophenone-based tetraamidesMRSA, VISA, VRSA, VRE0.5 - 2.0[12]
Benzophenone-based tetraamidesE. coliModerate activity[12]
Benzophenone derived 1,2,3-triazole (3a)B. subtilis250[13]
Benzophenone derived 1,2,3-triazole (3b)B. subtilis62.5[13]
Benzophenone derived 1,2,3-triazole (3c)B. subtilis125[13]
Benzophenone derived 1,2,3-triazole (3a)S. aureus250[13]
Benzophenone derived 1,2,3-triazole (3b)S. aureus62.5[13]
Benzophenone derived 1,2,3-triazole (3c)S. aureus125[13]
Benzophenone derived 1,2,3-triazole (3a)C. albicans500[13]
Benzophenone derived 1,2,3-triazole (3b)C. albicans125[13]
Benzophenone derived 1,2,3-triazole (3c)C. albicans250[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial or fungal inoculums, test compounds, standard antibiotic/antifungal drugs, incubator, and a microplate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism and add it to each well.

    • Include positive (medium with inoculum, no drug) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Photophysical Properties and Applications in Materials Science

The benzophenone core is renowned for its unique photophysical properties, which are tunable through chemical modification.[14][15][16] These properties make benzophenone derivatives valuable components in a variety of light-driven applications.

UV-Absorption and Photostability

Benzophenones are excellent absorbers of UV radiation, which has led to their widespread use as UV filters in sunscreens and as photostabilizers in plastics and coatings.[14] The absorbed energy is efficiently dissipated through non-radiative pathways, preventing photodegradation of the material.

Photosensitizing Properties and Photodynamic Therapy (PDT)

Upon absorption of light, benzophenone can undergo intersystem crossing to a long-lived triplet state.[14] This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). This process, known as photosensitization, is the basis of photodynamic therapy (PDT), a promising cancer treatment modality.[17]

The incorporation of a benzophenone moiety into photosensitizers can enhance the generation of ROS, leading to more effective tumor destruction.[17] The pentyl substitution can further enhance the cellular uptake and localization of these photosensitizers in cancer cells.

PDT_Mechanism cluster_PDT Photodynamic Therapy (PDT) Mechanism PS Pentyl-Substituted Benzophenone Photosensitizer (PS) PS_S1 PS (S₁) PS->PS_S1 Absorption Light Light (hν) Light->PS O2 ³O₂ (Triplet Oxygen) ROS ¹O₂ (Singlet Oxygen) & ROS O2->ROS CellDeath Cancer Cell Death ROS->CellDeath Oxidative Stress PS_T1 PS (T₁) PS_S1->PS_T1 Intersystem Crossing PS_T1->O2 Energy Transfer

Caption: Mechanism of benzophenone-mediated photosensitization in PDT.

Organic Light-Emitting Diodes (OLEDs)

Benzophenone derivatives are also explored as host and emitter materials in OLEDs.[3] Their electrochemical and photophysical properties, such as their HOMO/LUMO energy levels and triplet energy, can be tuned by altering the substituents on the phenyl rings. The introduction of alkyl chains like pentyl groups can influence the morphology of thin films, which is critical for device performance.

Conclusion and Future Perspectives

Benzophenone derivatives with pentyl substitutions represent a promising class of molecules with significant potential in both drug discovery and materials science. The strategic incorporation of a pentyl chain provides a powerful tool to modulate the physicochemical properties of the benzophenone scaffold, leading to enhanced biological activity and tailored photophysical characteristics.

Future research in this area should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation of how the position and nature of the pentyl substitution (e.g., n-pentyl vs. isopentyl, pentyl vs. pentyloxy) affect biological activity.

  • Elucidation of Mechanisms of Action: Detailed studies to understand the specific molecular targets and signaling pathways through which these compounds exert their anticancer and antimicrobial effects.

  • Development of Targeted Drug Delivery Systems: Encapsulating pentyl-substituted benzophenones in nanoparticles or conjugating them to targeting ligands to improve their selectivity and reduce potential off-target effects.

  • Exploration of Novel Photophysical Applications: Designing and synthesizing new pentyl-substituted benzophenones with optimized properties for advanced applications in photodynamic therapy and organic electronics.

The continued exploration of this chemical space is poised to yield novel therapeutic agents and advanced materials with significant societal impact.

References

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  • Grigalevicius, S., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules, 29(4), 841. [Link]

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  • EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones. (n.d.). Google Patents.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Ji, S., et al. (2023). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B, 11(3), 549-557. [Link]

  • Koca, J., et al. (2021). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. Retrieved from [Link]

  • Preparation of 4-hydroxy benzophenone. (2008). Eureka | Patsnap.
  • Noble, B. B., et al. (2018). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry, 16(33), 6146-6149. [Link]

  • Synthesis of 4-chloro-4'-hydroxybenzophenone. (n.d.). PrepChem.com. Retrieved from [Link]

  • CN101298414A - Preparation of 4-hydroxy benzophenone. (n.d.). Google Patents.
  • CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone. (n.d.). Google Patents.
  • Jumain, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2489-2495. [Link]

  • Sangamesha, M. A., et al. (2022). Synthesis and characterization of 4-Hydroxy benzophenone (Ph2CO)/ Polyvinyl alcohol (PVA) composites for ultraviolet (UV)-Shielding applications. Materials Today: Proceedings, 62, 5250-5257. [Link]

  • Muhammad, N. A., et al. (2017). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Structure, 1130, 70-76. [Link]

  • Venkataravanappa, L. R., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Current Issues in Molecular Biology, 45(1), 92-109. [Link]

Sources

Technical Whitepaper: Biological Potential & Pharmacological Profiling of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level analysis for drug development professionals, treating (3,4-Dichlorophenyl)(4-pentylphenyl)methanone as a bioactive probe molecule. This approach synthesizes established Structure-Activity Relationship (SAR) data regarding 3,4-dichlorobenzophenones and lipophilic alkyl-aryl pharmacophores.

Executive Summary

This compound (referred to herein as DCPPM ) represents a highly lipophilic, non-enolizable benzophenone scaffold. While benzophenones are ubiquitous in photochemistry, this specific derivative possesses a unique "privileged structure" relevant to medicinal chemistry. The combination of the electron-withdrawing 3,4-dichloro moiety and the lipophilic 4-pentyl tail creates a pharmacophore with high affinity for hydrophobic allosteric pockets.

Current SAR analysis suggests DCPPM is a prime candidate for antimicrobial research (targeting FtsZ or FabI) and nuclear receptor modulation . This guide outlines the compound's physicochemical profile, proposed mechanisms of action, and validated protocols for biological evaluation.

Chemical Identity & Physicochemical Profiling[1][2]

Before biological application, the compound’s solubility and stability profile must be understood to prevent assay artifacts (e.g., precipitation or micelle formation).

PropertySpecificationImplication for Bioassays
IUPAC Name This compoundUnambiguous identification.
Molecular Formula C₁₈H₁₈Cl₂OMW = 321.24 g/mol .
Core Scaffold BenzophenoneRigid linker; potential for π-π stacking.
Lipophilicity (cLogP) ~7.2 (Predicted)Critical: Extreme hydrophobicity. Requires carrier (BSA) or lipid-based delivery in aqueous media.
H-Bond Donors/Acceptors 0 / 1High membrane permeability; limited aqueous solubility.
Key Substituents 3,4-Cl₂ (Ring A); 4-Pentyl (Ring B)[1]The 3,4-Cl₂ motif is a bioisostere for specific enzyme inhibitors; Pentyl chain mimics fatty acid tails.

Primary Biological Mechanisms (SAR Analysis)

Based on the structural homology with known bioactive agents, DCPPM is predicted to exhibit activity in two primary biological systems.

A. Antimicrobial Activity: Bacterial Cell Division (FtsZ) Inhibition

The 3,4-dichlorobenzophenone core is a validated scaffold for inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial tubulin homolog essential for cell division.

  • Mechanism: The 3,4-dichloro ring occupies the hydrophobic pocket of the FtsZ inter-domain cleft, while the benzophenone linker positions the second ring to interact with the T7 loop.

  • Role of Pentyl Chain: The 4-pentyl group enhances interaction with the hydrophobic "tail" pocket, potentially increasing potency against Gram-positive bacteria (e.g., S. aureus) compared to shorter alkyl analogs.

B. Nuclear Receptor Modulation (Endocrine Activity)

Polychlorinated benzophenones are known modulators of nuclear receptors.

  • Target: Estrogen Receptor (ERα/β) or Pregnane X Receptor (PXR) .

  • Mechanism: The molecule acts as a " bulky lipophile," potentially functioning as an antagonist by displacing native ligands but failing to induce the conformational change required for co-activator recruitment.

C. Signaling Pathway Visualization

The following diagram illustrates the hypothetical pathway for DCPPM-mediated bacterial growth arrest via FtsZ inhibition.

G DCPPM DCPPM (Ligand) FtsZ_Mono FtsZ Monomer (Cytosolic) DCPPM->FtsZ_Mono  Binds Hydrophobic Cleft   Complex DCPPM-FtsZ Complex (Inhibited) FtsZ_Mono->Complex  Allosteric Locking   Polymerization Z-Ring Assembly FtsZ_Mono->Polymerization  Normal Process   GTP GTP GTP->FtsZ_Mono  Normal Binding   Complex->Polymerization  Inhibits   Divisome Divisome Formation Polymerization->Divisome Arrest Cell Division Arrest (Bacteriostasis) Polymerization->Arrest  Failure of Z-Ring   Septum Septum Formation Divisome->Septum

Figure 1: Proposed mechanism of bacterial stasis. DCPPM binds the FtsZ monomer, preventing the GTP-dependent polymerization required for Z-ring assembly.

Experimental Protocols

To validate the biological activity of DCPPM, the following protocols are recommended. These maximize data integrity given the compound's high lipophilicity.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Rationale: Commercial availability is limited; in-house synthesis ensures purity.

  • Reagents: 3,4-Dichlorobenzoyl chloride (1.0 eq), Pentylbenzene (1.1 eq), Aluminum Chloride (AlCl₃, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 3,4-dichlorobenzoyl chloride in DCM under N₂ atmosphere at 0°C.

    • Add AlCl₃ portion-wise (exothermic).

    • Add Pentylbenzene dropwise over 30 mins.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench: Pour into ice-water/HCl mixture.

    • Purification: Extract with DCM, dry over MgSO₄, and recrystallize from Ethanol/Hexane.

  • Validation: ¹H-NMR must show characteristic benzophenone peaks and the pentyl triplet/multiplets.

Protocol 2: MIC Determination (Broth Microdilution)

Rationale: Determines antimicrobial potency.[2][3][4][5] Critical Step: Due to cLogP ~7.2, DMSO stock must be prepared carefully to avoid precipitation in aqueous broth.

  • Preparation:

    • Dissolve DCPPM in 100% DMSO to 10 mM (Stock).

    • Prepare intermediate dilution in Mueller-Hinton Broth (MHB) supplemented with 0.002% Tween-80 to maintain solubility.

  • Workflow:

    • In a 96-well plate, serially dilute DCPPM (range: 128 μg/mL to 0.25 μg/mL).

    • Inoculate with bacteria (e.g., S. aureus ATCC 29213) at 5 x 10⁵ CFU/mL.

    • Include controls: DMSO vehicle (negative), Vancomycin (positive).

    • Incubate at 37°C for 18–24 hours.

  • Readout: Visual turbidity check or OD₆₀₀ measurement. The MIC is the lowest concentration with no visible growth.

Protocol 3: Mammalian Cytotoxicity (MTT Assay)

Rationale: Assess selectivity index (SI). If the compound kills bacteria but also HEK293 cells, it is a general toxin, not a drug candidate.

  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2.

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add DCPPM (0.1 – 100 μM) for 48 hours.

  • Development: Add MTT reagent; incubate 4h; dissolve formazan in DMSO.

  • Analysis: Calculate IC₅₀. A viable drug candidate should have an SI (IC₅₀ Mammalian / MIC Bacteria) > 10.

Potential Off-Target Risks (Toxicity)

  • Endocrine Disruption: Benzophenones are scrutinized for estrogenic activity. An E-Screen assay (MCF-7 proliferation) is recommended early in development.

  • Phototoxicity: Benzophenones absorb UV. Systemic administration could lead to photosensitivity.

  • Bioaccumulation: The high LogP suggests the compound will accumulate in adipose tissue.

References

  • Structure-Activity Relationships of Benzophenones

    • Source: Haraguchi, H., et al. "Antibacterial activity of benzophenones and their mode of action." Journal of Agricultural and Food Chemistry.
    • Relevance: Establishes the antimicrobial baseline for the scaffold.
    • Link:[Link]

  • FtsZ Inhibitor Discovery

    • Source: Lock, R. L., & Harry, E. J. "Cell-division inhibitors: new insights for future antibiotics.
    • Relevance: Validates FtsZ as a target for small lipophilic molecules.
    • Link:[Link]

  • Synthesis of 3,4-Dichlorobenzophenones

    • Source: PubChem Compound Summary for 3,4-Dichlorobenzophenone.
    • Relevance: Provides physical property data and synthesis precedents.[5]

    • Link:[Link]

  • Lipophilicity and Drug Delivery

    • Source: Lipinski, C. A. "Lead- and drug-like properties: the rule-of-five revolution." Drug Discovery Today.
    • Relevance: Contextualizes the challenges of a LogP > 5 compound like DCPPM.
    • Link:[Link]

Sources

Methodological & Application

Synthesis of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone via Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocol for the synthesis of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone via Friedel-Crafts acylation. This diaryl ketone serves as a critical intermediate in the synthesis of liquid crystals and functionalized pharmacophores.

Unlike standard textbook procedures, this guide addresses the specific regiochemical and stoichiometric challenges posed by the 3,4-dichloro substitution pattern and the lipophilic pentyl chain. The protocol prioritizes Route A (Acylation of Pentylbenzene) over Route B (Acylation of 1,2-Dichlorobenzene) to maximize yield and regioselectivity under mild conditions.

Retrosynthetic Strategy

The synthesis can be approached via two primary disconnections. A comparative analysis confirms Route A as the superior pathway:

FeatureRoute A (Recommended) Route B (Not Recommended)
Nucleophile Pentylbenzene (Activated)1,2-Dichlorobenzene (Deactivated)
Electrophile 3,4-Dichlorobenzoyl chloride 4-Pentylbenzoyl chloride
Reactivity High (Reaction at 0°C – RT)Low (Requires heat/forcing conditions)
Regioselectivity >95% Para (Directed by steric bulk of pentyl group)Poor (Mixture of isomers due to ortho/para directing Cl atoms)
Impurity Profile Clean; minor ortho isomer easily removedComplex; difficult separation of isomers

Reaction Mechanism & Pathway

The reaction proceeds via an electrophilic aromatic substitution (EAS).[1] The Lewis acid (


) facilitates the generation of a resonance-stabilized acylium ion from 3,4-dichlorobenzoyl chloride.[2][3] This highly reactive electrophile attacks the electron-rich para-position of pentylbenzene.

FC_Mechanism Reagents Reagents: 3,4-Dichlorobenzoyl Chloride + AlCl3 Acylium Active Electrophile: Acylium Ion Complex [Ar-C≡O]+ [AlCl4]- Reagents->Acylium Lewis Acid Activation Complex Sigma Complex: Wheland Intermediate (Resonance Stabilized) Acylium->Complex + Pentylbenzene (Para-attack) Product_Complex Product-Aluminum Complex (R-C=O---AlCl3) Complex->Product_Complex - HCl (Aromatization) Final_Product Final Product: (3,4-Dichlorophenyl) (4-pentylphenyl)methanone Product_Complex->Final_Product + H2O/HCl (Hydrolysis)

Figure 1: Mechanistic pathway of the AlCl3-mediated acylation.[2][4] Note that the aluminum catalyst is sequestered by the product carbonyl, requiring stoichiometric quantities.

Materials & Equipment

Reagents
  • Substrate: 1-Pentylbenzene (>98% purity).

  • Acylating Agent: 3,4-Dichlorobenzoyl chloride (1.1 equiv).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous, granular or powder (1.2 equiv). Critical: Must be free-flowing yellow/grey powder. White/clumped solid indicates hydrolysis and will fail.
    
  • Solvent: Dichloromethane (DCM), anhydrous (water <50 ppm).

  • Quench: 1M HCl, Ice, Saturated

    
    , Brine.
    
Equipment
  • 3-Neck Round Bottom Flask (RBF) with Claisen adapter.

  • Pressure-equalizing addition funnel.

  • Nitrogen/Argon inlet (Schlenk line or balloon).

  • Gas trap (Scrubber) for HCl neutralization (NaOH solution).

  • Internal thermometer.

Experimental Protocol

Phase 1: Preparation of the Electrophile[5][6]
  • Setup: Flame-dry a 250 mL 3-neck RBF equipped with a magnetic stir bar, addition funnel, and internal thermometer. Connect the exhaust to an HCl scrubber (bubbler containing 10% NaOH). Flush the system with

    
     for 15 minutes.
    
  • Charging: Charge the flask with Anhydrous

    
     (16.0 g, 120 mmol)  and DCM (50 mL) . Cool the suspension to 0–5°C  using an ice/water bath.
    
  • Activation: Dissolve 3,4-Dichlorobenzoyl chloride (23.0 g, 110 mmol) in DCM (30 mL) . Transfer this solution to the addition funnel.

  • Addition 1: Dropwise add the acid chloride solution to the

    
     suspension over 20 minutes. Maintain internal temperature <10°C.
    
    • Observation: The suspension will likely dissolve or become a clearer, darker solution as the acylium complex forms. Stir for an additional 15 minutes at 0°C.

Phase 2: Acylation (The Reaction)
  • Substrate Prep: Mix Pentylbenzene (14.8 g, 100 mmol) with DCM (20 mL) in the addition funnel (rinsed with dry DCM).

  • Addition 2: Add the pentylbenzene solution dropwise to the reaction mixture over 30–45 minutes.

    • Control: Evolution of HCl gas will be vigorous. Ensure the scrubber is functioning. Maintain temperature 0–5°C to maximize regioselectivity.

  • Completion: Once addition is complete, allow the reaction to warm to room temperature (20–25°C) naturally. Stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: 10% EtOAc in Hexanes) or HPLC. The limiting reagent (pentylbenzene) should be fully consumed.

Phase 3: Workup & Isolation
  • Quench: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing Ice (200 g) + Conc. HCl (20 mL) .

    • Caution: The quench is highly exothermic.[5] AlCl3 hydrolysis releases HCl.[1]

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine organic layers and wash sequentially with:

    • Water (100 mL)

    • 1M NaOH or Sat.

      
       (2 x 100 mL) – Critical to remove unreacted acid.
      
    • Brine (100 mL)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude off-white/yellow solid.
    
Phase 4: Purification[8]
  • Crystallization: The crude product often contains trace ortho-isomer. Recrystallize from Ethanol or a Hexane/Ethyl Acetate (9:1) mixture.

    • Heat to reflux to dissolve, cool slowly to RT, then to 4°C.

    • Filter the white crystalline solid and wash with cold hexane.

  • Yield: Expected yield: 80–90% (approx. 25–29 g).

Process Workflow & Troubleshooting

Workflow Start Start: Inert Atmosphere Setup Complexation Form Acylium Complex (AlCl3 + Acid Chloride) Temp: 0°C Start->Complexation Addition Add Pentylbenzene Slow Addition (Exotherm Control) Complexation->Addition Monitor Monitor: TLC/HPLC Is SM consumed? Addition->Monitor Monitor->Addition No (Stir longer/Heat) Quench Quench into Ice/HCl (Hydrolysis of Al-Complex) Monitor->Quench Yes Wash Wash: NaHCO3 (Remove Acid) Dry & Concentrate Quench->Wash Purify Recrystallization (Ethanol or Hexane/EtOAc) Wash->Purify Final Pure Product This compound Purify->Final

Figure 2: Operational workflow ensuring safety and high purity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolyzed

(White powder)
Use fresh, anhydrous

(Yellow/Grey). Keep system dry.
Incomplete Reaction Strong complexation of catalystIncrease catalyst loading to 1.3–1.5 equiv.
High Ortho Isomer Reaction temperature too highMaintain addition at 0°C; do not exceed RT during stir.
Dark/Tar Formation Polymerization or high exothermSlow down addition rate; ensure efficient stirring.

Characterization Data (Expected)

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.8–7.9 (d, 1H, Ar-H ortho to C=O on dichloro ring)
      
    • 
       7.7 (d, 2H, Ar-H ortho to C=O on pentyl ring)
      
    • 
       7.5–7.6 (m, 2H, remaining dichloro protons)
      
    • 
       7.3 (d, 2H, Ar-H meta to C=O on pentyl ring)
      
    • 
       2.6–2.7 (t, 2H, benzylic 
      
      
      
      )
    • 
       1.6 (m, 2H, 
      
      
      
      )
    • 
       1.3–1.4 (m, 4H, alkyl chain)
      
    • 
       0.9 (t, 3H, terminal 
      
      
      
      )
  • IR (ATR): ~1650

    
     (C=O stretch, conjugated), ~800-850 
    
    
    
    (C-Cl stretch).

References

  • Friedel-Crafts Acylation Mechanisms & Methodology

    • Olah, G. A.
    • BenchChem Application Note: Experimental Setup for Friedel-Crafts Acylation Reactions. Link

  • Regioselectivity in Alkylbenzene Acylation

    • Echemi. Understanding Friedel-Crafts Alkylation and Acylation. Link

    • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings. Link

  • General Benzophenone Synthesis Protocols

    • Org.[1][5][6][7] Synth. 1928, 8,[8] 26. Benzophenone. Link

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Compound Data & Structure

    • PubChem CID 205688-74-8 (Analogous structures and properties). Link

Sources

Application Notes & Protocols: (3,4-Dichlorophenyl)(4-pentylphenyl)methanone as a Liquid Crystal Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Architecture of Liquid Crystal Displays

Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of liquids while maintaining the long-range orientational order characteristic of crystalline solids.[1][2] This combination of properties, particularly their responsiveness to electric fields, makes them the foundational materials for modern display technologies, from televisions and monitors to smartphones and calculators.[3] The performance of a liquid crystal display (LCD) is not determined by a single compound but by a carefully formulated eutectic mixture of multiple liquid crystal intermediates. Each intermediate is designed with a specific molecular architecture to contribute to the mixture's bulk properties, such as its operational temperature range (mesophase), viscosity, refractive index (birefringence), and dielectric anisotropy.[3]

This guide focuses on (3,4-Dichlorophenyl)(4-pentylphenyl)methanone , a benzophenone derivative designed for use as a high-performance liquid crystal intermediate. Its structure consists of three key components: a rigid benzophenone core, a flexible n-pentyl tail, and a dichlorinated phenyl ring. This specific design imparts crucial properties:

  • Rigid Core: The two phenyl rings linked by a carbonyl group provide the structural rigidity necessary for the formation of an ordered mesophase.[4]

  • Flexible Alkyl Chain: The 4-pentyl group acts as a flexible tail, promoting fluidity and influencing the melting point and the type of liquid crystal phase formed.[5]

  • Polar Dichloro-Substituents: The two chlorine atoms on the second phenyl ring introduce a strong dipole moment. This is critical for creating a high positive dielectric anisotropy (Δε) in the final LC mixture, which is essential for low-voltage switching in display applications like the twisted nematic (TN) mode.[6]

This document provides detailed protocols for the synthesis, purification, and characterization of this intermediate, along with methodologies to evaluate its potential contribution to liquid crystal mixtures.

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing diaryl ketones like our target compound is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst.[9] Here, we will acylate 4-pentylbenzene with 3,4-dichlorobenzoyl chloride.

Synthesis Workflow Diagram

G reagents Reactants: - 4-Pentylbenzene - 3,4-Dichlorobenzoyl Chloride - Anhydrous AlCl₃ reaction Friedel-Crafts Acylation (Anhydrous DCM, 0°C to RT) reagents->reaction 1. Add AlCl₃ 2. Add Acyl Chloride 3. Add 4-Pentylbenzene quench Reaction Quenching (Ice-cold HCl) reaction->quench Pour reaction mixture workup Aqueous Work-up (Separatory Funnel) quench->workup extraction Organic Phase Extraction (DCM) workup->extraction purification Purification extraction->purification Dry & Concentrate column Column Chromatography (Silica Gel) purification->column recrystal Recrystallization (Ethanol/Hexane) column->recrystal Collect & Combine Fractions product Final Product: (3,4-Dichlorophenyl) (4-pentylphenyl)methanone recrystal->product

Caption: Workflow for the synthesis and purification of the target intermediate.

Detailed Synthesis Protocol

Materials & Reagents:

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )AmountMolar Equiv.
4-PentylbenzeneC₁₁H₁₆148.2510.0 g1.0
3,4-Dichlorobenzoyl ChlorideC₇H₃Cl₃O209.4614.8 g1.05
Aluminum Chloride (Anhydrous)AlCl₃133.3410.8 g1.2
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.93200 mL-
Hydrochloric Acid (conc.)HCl36.4650 mL-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Saturated Sodium Chloride (Brine)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture. The system must be kept under a positive pressure of dry nitrogen throughout the reaction. Causality: Aluminum chloride is extremely hygroscopic and reacts violently with water, deactivating the catalyst and reducing yield. Anhydrous conditions are paramount.[9]

  • Catalyst Suspension: Add anhydrous dichloromethane (150 mL) and anhydrous aluminum chloride (10.8 g) to the flask. Cool the resulting slurry to 0°C in an ice bath.

  • Acylium Ion Formation: Dissolve 3,4-dichlorobenzoyl chloride (14.8 g) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ slurry over 30 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes. Causality: This step forms the reactive electrophile, the acylium ion, as a complex with AlCl₃.[8]

  • Electrophilic Substitution: Add 4-pentylbenzene (10.0 g) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 250 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until all the dark-colored solid complex has decomposed. Causality: The ice/acid mixture hydrolyzes the aluminum chloride complex, quenching the reaction and moving the product into the organic layer.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Wash the organic layer sequentially with 2 M HCl (2 x 100 mL), water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally, brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product as a yellowish oil or solid.

Purification Protocol
  • Column Chromatography: Purify the crude product using flash column chromatography on silica gel.[10] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

  • Recrystallization: Combine the pure fractions (identified by TLC) and remove the solvent. Recrystallize the resulting solid from a minimal amount of hot ethanol or a hexane/ethanol mixture to yield the final product as white crystals.

Physicochemical Characterization

Confirming the identity, purity, and structure of the synthesized intermediate is a critical, self-validating step before proceeding to application studies.

Expected Characterization Data
TechniqueParameterExpected Result
Appearance Physical FormWhite Crystalline Solid
¹H NMR Chemical Shifts (δ, ppm)~7.9-7.5 (m, Ar-H), ~7.3 (d, Ar-H), ~2.7 (t, -CH₂-Ar), ~1.6 (m, -CH₂-), ~1.3 (m, -CH₂CH₂-), ~0.9 (t, -CH₃)
¹³C NMR Chemical Shifts (δ, ppm)~195 (C=O), ~145-125 (Ar-C), ~36 (Ar-CH₂-), ~31, 22 (-CH₂-), ~14 (-CH₃)
FTIR Wavenumber (cm⁻¹)~1660 (C=O stretch), ~1600, 1580 (Ar C=C stretch), ~820 (C-Cl stretch)
Mass Spec (EI) m/z320/322/324 (M⁺, M⁺+2, M⁺+4) due to ³⁵Cl/³⁷Cl isotopes
Melting Point DSC OnsetTo be determined experimentally
Purity Analysis

Purity should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A purity level of >99.5% is desirable for liquid crystal applications, as even minor impurities can significantly depress the clearing point and affect the performance of the final mixture.[3]

Application: Evaluation of Liquid Crystalline Properties

The primary application of this compound is as a component in a liquid crystal mixture. Its own liquid crystalline behavior, and more importantly, its effect on a known LC host, must be characterized.

Characterization Workflow Diagram

G cluster_0 Pure Intermediate Analysis cluster_1 LC Mixture Formulation & Analysis pure_sample Synthesized Intermediate dsc_pure DSC Analysis (Heat-Cool-Heat Cycle) pure_sample->dsc_pure pom_pure Polarized Optical Microscopy (Hot Stage) pure_sample->pom_pure mixture Create Eutectic Mixture (e.g., 10 wt% in 5CB) pure_sample->mixture results Data Analysis: - Phase Transition Temps - Mesophase Range - Clearing Point Shift dsc_pure->results pom_pure->results host_lc Host LC (e.g., 5CB) host_lc->mixture dsc_mix DSC Analysis of Mixture mixture->dsc_mix pom_mix POM Analysis of Mixture mixture->pom_mix dsc_mix->results pom_mix->results

Caption: Workflow for characterizing the liquid crystalline properties.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is used to measure the temperatures and enthalpies of phase transitions.[1]

  • Sample Preparation: Accurately weigh 3-5 mg of the purified intermediate into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • First Heat: Heat the sample from room temperature to a temperature ~20°C above its expected clearing point (e.g., 150°C) at a rate of 10°C/min. This removes any prior thermal history.

    • Cooling: Cool the sample at a rate of 10°C/min back to room temperature.

    • Second Heat: Heat the sample again at 10°C/min to 150°C.

  • Data Analysis: Analyze the data from the second heating and the cooling scans. Endothermic peaks on heating correspond to crystal-to-mesophase and mesophase-to-isotropic liquid transitions. Exothermic peaks on cooling correspond to the reverse transitions. The peak onset temperature is typically reported as the transition temperature.

Protocol 2: Polarized Optical Microscopy (POM)

POM is essential for visually identifying liquid crystal phases and their characteristic textures.[2][4]

  • Sample Preparation: Place a small amount of the intermediate onto a clean glass microscope slide. Cover with a coverslip and place it on a calibrated hot stage.

  • Observation: Place the hot stage on the polarizing microscope between crossed polarizers.

  • Heating and Cooling: Slowly heat the sample while observing the changes in texture.

    • Crystalline Solid: Will show some brightness but with sharp, defined edges.

    • Liquid Crystal Phase (Mesophase): Will be fluid and highly birefringent, showing characteristic textures (e.g., schlieren texture for nematic phases).[1]

    • Isotropic Liquid: The field of view will become completely dark (extinction) as the sample loses all orientational order.[1]

  • Documentation: Record the temperatures at which these textural changes occur and compare them with the DSC data.

Protocol 3: Eutectic Mixture Evaluation

The true utility of an intermediate is revealed when it is mixed with a standard host material. 4-Cyano-4'-pentylbiphenyl (5CB) is a common room-temperature nematic liquid crystal used for this purpose.

  • Mixture Preparation: Prepare a 10% (by weight) mixture of the synthesized intermediate in 5CB. Dissolve both components in a small amount of a volatile solvent (like DCM), mix thoroughly, and then gently evaporate the solvent under a nitrogen stream while heating above the mixture's clearing point to ensure homogeneity.

  • Characterization: Repeat the DSC and POM analyses (Protocols 4.2 and 4.3) on this 10% mixture.

  • Analysis: Compare the clearing point (nematic-to-isotropic transition temperature) of the mixture to that of pure 5CB. A significant elevation or depression of the clearing point indicates the intermediate's influence on the stability of the nematic phase. This data is crucial for predicting its behavior in more complex, multi-component formulations.

Conclusion and Future Outlook

The protocols detailed herein provide a comprehensive framework for the synthesis and evaluation of this compound as a liquid crystal intermediate. The Friedel-Crafts acylation offers a reliable synthetic route, and the subsequent characterization via spectroscopy, DSC, and POM allows for a thorough validation of its properties. The molecular design, featuring a rigid core, flexible tail, and a strong lateral dipole, makes this compound a promising candidate for inclusion in nematic liquid crystal mixtures aimed at display applications. Its primary expected contribution is to increase the dielectric anisotropy of the host mixture, potentially leading to displays with lower threshold voltages and faster switching times. Further investigation would involve formulating multi-component mixtures and measuring key physical parameters such as dielectric anisotropy, birefringence, and rotational viscosity to fully ascertain its value for next-generation liquid crystal materials.

References

  • Waters Corporation. (n.d.). Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC2) with PDA. Waters. Retrieved from [Link]

  • Bates, M. A. (1998). Liquid crystals - Synthesis and properties. An experiment for the integrated organic and physical laboratory. Journal of Chemical Education. ACS Publications. Retrieved from [Link]

  • Van Hecke, G. R., & Spolyar, K. (2002). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. Journal of Chemical Education. ACS Publications. Retrieved from [Link]

  • Lagerwall, J. (2014). Introduction to Liquid Crystals. University of Duisburg-Essen. Retrieved from [Link]

  • Saed, M. O., et al. (2022). Synthesis of Programmable Main-chain Liquid-crystalline Elastomers Using a Two-stage Thiol-acrylate Reaction. JoVE. Retrieved from [Link]

  • Lehmler, H. J., & Robertson, L. W. (2000). Preparation of a Surface-Oriented Liquid Crystal. An Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. ACS Publications. Retrieved from [Link]

  • Suhta, A., et al. (2024). Application of a Novel Symmetric Benzophenone Derivative Schiff Base in Lyotropic Media and Spectroscopic Properties. ResearchGate. Retrieved from [Link]

  • Suhana, S., & Srinivasan, K. (2015). Synthesis and Characterization of 4-Ethylbenzophenone. Academia.edu. Retrieved from [Link]

  • Khan, I. A. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Research in Engineering and Technology. Retrieved from [Link]

  • Ali, A. O. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • Lind, A., et al. (2021). Mechanisms and Intermediates in the True Liquid Crystal Templating Synthesis of Mesoporous Silica Materials. The Journal of Physical Chemistry B. ACS Publications. Retrieved from [Link]

  • Li, J., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. Retrieved from [Link]

  • Unknown. (n.d.). Liquid Crystals: Synthesis & Analysis. Scribd. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]

  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. Retrieved from [Link]

  • F. Hoffmann-La Roche AG. (2013). (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes. Google Patents.
  • Majumdar, K. C., et al. (2014). Synthesis and Characterization of Banana-Shaped Mesogens Derived From a Benzophenone Moiety. Seth Anandram Jaipuria College. Retrieved from [Link]

  • Zhang, B., et al. (2022). Study on Synthesis, Optical properties and Application of Benzophenone derivatives. ResearchGate. Retrieved from [Link]

  • Bastida, A., et al. (2006). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. Retrieved from [Link]

  • Suhta, A., et al. (2023). Synthesis and characterization of tetradentate benzophenone derivative Schiff base and properties in different lyotropic media. Taylor & Francis Online. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Chemspace. Retrieved from [Link]

  • Arshad, M., et al. (2021). Novel synthesis, spectral characterisation and DFT calculation of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives. ResearchGate. Retrieved from [Link]

  • Singh, B., et al. (2023). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. MDPI. Retrieved from [Link]

  • Hagar, M., et al. (2021). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. Frontiers in Chemistry. Retrieved from [Link]

  • Prasad, V. (n.d.). Introduction to liquid crystals: phase types, structures and applications. Shodhganga. Retrieved from [Link]

  • Rzoska, S. J., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B. ACS Publications. Retrieved from [Link]

  • Taslimi, P., et al. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. Retrieved from [Link]

  • Gestblom, B., & Wróbel, S. (2007). Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. ResearchGate. Retrieved from [Link]

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Application Note: High-Purity Isolation and Purification of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for (3,4-Dichlorophenyl)(4-pentylphenyl)methanone (CAS: N/A for specific commercial bulk; structural analog to liquid crystal/pharma intermediates).

This diaryl ketone is typically synthesized via Friedel-Crafts acylation .[1] Consequently, the crude matrix contains specific impurity classes: unreacted Lewis acids (AlCl₃/Al species), regioisomers (ortho-substitution on the pentylbenzene ring), and hydrolyzed carboxylic acid byproducts. Achieving >99.5% purity requires a multi-stage approach combining chemically active extraction, thermodynamic crystallization, and optional chromatographic polishing.

Chemical Context & Impurity Profiling[2]

To purify effectively, one must understand the origin of the impurities. The standard synthesis involves the reaction of 3,4-dichlorobenzoyl chloride with pentylbenzene catalyzed by AlCl₃ .

Impurity Matrix Table
Impurity TypeSourceChemical BehaviorRemoval Strategy
Aluminum Salts Catalyst residue (AlCl₃)Lewis Acid, water-soluble upon quenchingAcidic aqueous wash (HCl)
3,4-Dichlorobenzoic Acid Hydrolysis of excess acid chlorideAcidic solidBasic aqueous wash (NaOH/NaHCO₃)
Pentylbenzene Unreacted starting materialNon-polar liquid/oilRecrystallization (remains in mother liquor) or Vacuum Distillation
Regioisomers Ortho-acylation (2-pentyl isomer)Structural isomer, similar solubilityFractional Crystallization or Flash Chromatography

Workflow Visualization

The following diagram outlines the logical flow from crude reaction mixture to isolated pure crystal.

PurificationWorkflow Crude Crude Reaction Mixture (AlCl3 Complex) Quench 1. Acidic Quench (Ice/HCl) Crude->Quench Hydrolysis PhaseSep 2. Phase Separation (Org vs Aq) Quench->PhaseSep DCM/Water BaseWash 3. Basic Wash (1M NaOH) PhaseSep->BaseWash Organic Layer Concentrate 4. Solvent Removal (Rotovap) BaseWash->Concentrate Dry (MgSO4) Cryst 5. Recrystallization (EtOH or Hex/EtOAc) Concentrate->Cryst Crude Solid/Oil Cryst->Concentrate Mother Liquor (Recycle) Pure Final Product (>99.5% Purity) Cryst->Pure Filtration

Figure 1: Step-by-step purification logic flow from crude reaction mixture to final crystalline product.

Detailed Protocols

Protocol A: Chemically Active Workup (The "Crude Clean")

Objective: Remove metal salts and acidic byproducts before attempting crystallization.

Rationale: Aluminum salts form sticky gels that trap organic molecules. Acidic quenching breaks the Al-complex, while basic washing removes the benzoic acid byproduct formed from excess acid chloride.

  • Quench: Pour the reaction mixture slowly onto a stirred mixture of Ice (500g) and conc. HCl (50 mL) .

    • Note: The HCl prevents the formation of insoluble Aluminum Hydroxide emulsions.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 100 mL).

  • Acid Removal: Combine organic layers. Wash with 1M NaOH (2 x 100 mL) or Saturated NaHCO₃ .

    • Checkpoint: This step converts 3,4-dichlorobenzoic acid into its water-soluble sodium salt.

  • Neutralization & Drying: Wash with Brine (1 x 100 mL). Dry over Anhydrous Magnesium Sulfate (MgSO₄) .

  • Concentration: Filter and evaporate solvent under reduced pressure to yield the crude solid/oil.

Protocol B: Recrystallization (Primary Purification)

Objective: Remove unreacted pentylbenzene and minor isomers.

Solvent Selection Logic: Benzophenones are typically lipophilic.

  • Solvent A (Ethanol/Isopropanol): Good for removing non-polar oils (pentylbenzene) which remain soluble in cold alcohol.

  • Solvent B (Hexane/Ethyl Acetate): Standard binary system for tuning polarity.

Procedure:

  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) . Heat to reflux (approx. 78°C).

  • Saturation: Add solvent dropwise until the solid just dissolves. If insoluble particles remain (inorganic salts), perform a hot filtration .

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours).

    • Critical Step: Rapid cooling traps impurities. Slow cooling excludes the ortho-isomer from the crystal lattice.

  • Crystallization: Place in a fridge (4°C) for 12 hours.

  • Collection: Filter crystals via vacuum filtration. Wash with cold (-20°C) Ethanol .

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol C: Flash Chromatography (Polishing - Optional)

Objective: Separation of difficult regioisomers if crystallization yields <98% purity.

If the ortho-isomer (2-pentyl) persists, silica gel chromatography is required.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution. Start with 100% Hexanes (to elute unreacted pentylbenzene), then gradient to 5-10% Ethyl Acetate in Hexanes .

  • Detection: UV at 254 nm (Benzophenone chromophore is strong).

Analytical Validation

To ensure the protocol was successful, the following criteria must be met:

  • 1H NMR (CDCl₃):

    • Look for the diagnostic pentyl chain signals (triplet at ~0.9 ppm, multiplet methylene envelope).

    • Aromatic Region: The 3,4-dichlorophenyl ring will show a distinct splitting pattern (d, d, dd) separate from the AA'BB' system of the 4-pentylphenyl ring.

    • Impurity Check: Watch for extra aromatic peaks indicating the ortho-isomer.

  • HPLC (Reverse Phase):

    • Column: C18.

    • Solvent: Acetonitrile/Water (High organic % required due to lipophilicity).

    • Target: Single peak >99.5% area integration.

References

  • Friedel-Crafts Acylation Mechanisms & Workup

    • Source: LibreTexts Chemistry. "18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions."
    • URL:[Link]

  • Recrystallization of Diaryl Ketones

    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

  • Chromatographic Separation of Isomers

    • Source: NIH National Library of Medicine (PMC).
    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Solvent Selection for the Recrystallization of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive methodology for selecting an optimal solvent system for the purification of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone via recrystallization. The principles of solvent-solute interaction are discussed in the context of the target molecule's structural characteristics. Detailed, step-by-step protocols for both single-solvent and mixed-solvent screening, as well as a full-scale recrystallization procedure, are presented. The objective is to equip researchers, scientists, and drug development professionals with a robust framework to achieve high purity and yield for this and structurally related benzophenone derivatives.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1] Its efficacy hinges on the principle that the solubility of a compound in a given solvent increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at or near its boiling point.[3] Upon controlled cooling, the solution becomes supersaturated, and the target compound crystallizes, leaving impurities behind in the solution (mother liquor).[1]

This compound (Molecular Formula: C₁₈H₁₈Cl₂O, Molecular Weight: 321.24 g/mol ) is a benzophenone derivative with distinct polarity domains.[4] The 4-pentylphenyl group imparts significant nonpolar character, while the dichlorophenyl ketone moiety introduces polarity. This amphiphilic nature necessitates a systematic approach to solvent selection to ensure successful purification.

Foundational Principles: Solvent-Solute Interactions

The adage "like dissolves like" is the guiding principle in solvent selection. The polarity of both the solvent and the solute determines the extent of solubility. Based on the structure of this compound, solvents of intermediate polarity are predicted to be the most effective.

  • Highly Nonpolar Solvents (e.g., Hexane, Cyclohexane): These are likely to be poor solvents, as they will not effectively solvate the polar ketone and dichlorophenyl groups, even at elevated temperatures. However, they may be useful as anti-solvents in mixed-solvent systems.

  • Highly Polar Solvents (e.g., Water, Methanol): These are also expected to be poor solvents due to the large, nonpolar pentylphenyl group.

  • Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate, Isopropanol, Ethanol): These solvents offer a balance of polar and nonpolar characteristics and are strong candidates for successful single-solvent recrystallization. Structurally similar compounds, such as 4,4'-Dichlorobenzophenone, show good solubility in hot acetone and ethanol.[5][6]

The following table presents a curated list of candidate solvents for initial screening, ordered by increasing polarity.

SolventBoiling Point (°C)Polarity Index (P')Rationale
n-Hexane690.1Nonpolar: Likely a poor solvent, but a potential anti-solvent.
Toluene1112.4Aromatic/Slightly Polar: May dissolve the compound due to aromatic-aromatic interactions.
Ethyl Acetate774.4Intermediate Polarity (Ester): Often a good general-purpose solvent for recrystallization.
Acetone565.1Intermediate Polarity (Ketone): Good solvent for many benzophenones.[7] Low boiling point allows for easy removal.
Isopropanol (IPA)823.9Polar Protic: The alkyl group provides some nonpolar character.
Ethanol (EtOH)784.3Polar Protic: Similar to IPA, a common and effective recrystallization solvent.

Experimental Workflow for Solvent Selection

The following workflow provides a systematic approach to identifying the optimal recrystallization solvent.

G cluster_0 Phase 1: Solvent Screening A Place ~20-30 mg of crude compound in separate test tubes B Add candidate solvent dropwise at Room Temperature (RT) A->B C Observe Solubility at RT B->C D Soluble at RT? C->D E Heat solvent to boiling D->E No L Discard Solvent: Poor for Single-Solvent D->L Yes N Consider as 'Anti-Solvent' in Mixed-Solvent System D->N Partially/Insoluble F Observe Solubility at Boiling Temp. E->F G Fully Soluble? F->G G->L No M Consider as 'Solvent' in Mixed-Solvent System G->M Yes H Cool solution to RT, then place in ice bath I Observe Crystal Formation H->I J Good Crystals Formed? I->J K Candidate for Single-Solvent Recrystallization J->K Yes J->L No M->H

Caption: Workflow for Recrystallization Solvent Selection.

Protocols

Safety Precaution: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used. Perform all operations in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly assess the suitability of several solvents using a small amount of crude material.[3]

  • Preparation: Label a series of small test tubes, one for each candidate solvent from the table above.

  • Aliquot Compound: Place approximately 20-30 mg of the crude this compound into each test tube.

  • Room Temperature Test: To each tube, add the corresponding solvent dropwise, vortexing after each addition, up to ~0.5 mL. Record whether the solid dissolves completely, partially, or is insoluble.

    • Causality Check: If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization, as recovery will be poor.[8]

  • Boiling Temperature Test: For solvents in which the compound was not fully soluble at room temperature, heat the test tube in a suitable heating bath (e.g., a sand bath or water bath). Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

    • Causality Check: An ideal solvent will dissolve the compound completely at its boiling point in a reasonable volume.[2] If a very large volume of solvent is required, recovery will be low.

  • Crystallization Test: Remove the tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.

  • Cooling: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Protocol 2: Full-Scale Single-Solvent Recrystallization

This protocol should be used with the best solvent identified in Protocol 1 (e.g., isopropanol or ethanol are likely good candidates).

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Begin heating and stirring on a hotplate. Add just enough hot solvent to fully dissolve the solid.

    • Expert Tip: Adding a small excess of solvent (~5-10%) can prevent premature crystallization during the subsequent hot filtration step.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of the hot solvent in a second, clean Erlenmeyer flask (the receiving flask) and heat it on the hotplate. This keeps the flask warm and saturated with solvent vapor, preventing premature crystallization in the funnel. Filter the hot solution through a fluted filter paper into the pre-warmed receiving flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol 3: Mixed-Solvent Recrystallization

This technique is useful if no single solvent is ideal. It requires two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[8] A potential pair for this compound could be acetone (solvent) and water or hexane (anti-solvent).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., acetone) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization and Collection: Follow steps 3 through 7 from Protocol 2 for cooling, crystal collection, washing (using a cold mixture of the solvent/anti-solvent), and drying.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved February 24, 2026, from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved February 24, 2026, from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved February 24, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved February 24, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 23). The Chemical Profile of 4,4'-Dichlorobenzophenone: Properties and Synthesis Insights. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
  • Scribd. (n.d.). Recrystallization Techniques in Chemistry | PDF | Solubility | Filtration. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, August 7). A convenient preparation of novel benzophenone derivatives. Retrieved February 24, 2026, from [Link]

  • Chemspace. (n.d.). This compound - C18H18Cl2O | CSSB00020568874. Retrieved February 24, 2026, from [Link]

Sources

Application Note: Scalable Synthesis of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone . While often utilized as a liquid crystal intermediate or a structural motif in pharmaceutical discovery (e.g., triple reuptake inhibitors), the unsymmetrical nature of this benzophenone derivative presents specific challenges in regiocontrol during scale-up.

Our recommended route utilizes a regioselective Friedel-Crafts acylation . Unlike Grignard approaches, which suffer from safety concerns at scale (exotherms, moisture sensitivity) and often require cryogenic conditions, the Friedel-Crafts route offers a cost-effective, ambient-temperature process manageable in standard batch reactors.

Key Process Advantages:

  • Regiocontrol: >98% para-selectivity via steric and electronic direction.

  • Scalability: Avoids cryogenic cooling; utilizes standard unit operations.

  • Purification: Designed for crystallization-based isolation, minimizing chromatographic overhead.

Retrosynthetic Analysis & Route Selection

To ensure process reliability, we evaluated three potential disconnection strategies. The selection criteria prioritized raw material availability, atom economy, and safety profile.

Route Comparison
RouteStrategyKey ReagentsScalabilityVerdict
A Friedel-Crafts (Recommended) Pentylbenzene + 3,4-Dichlorobenzoyl chlorideHigh. Standard reactor types, manageable exotherms.Selected. Best balance of cost and safety.
B Grignard Addition(3,4-Dichlorophenyl)MgBr + 4-PentylbenzaldehydeLow. Requires anhydrous conditions, cryogenic control, and oxidation step.Rejected for scale-up.
C Suzuki CarbonylationAryl halides + CO (gas) + Boronic acidsMedium. High catalyst cost (Pd), high pressure CO safety risks.Rejected (Cost/Safety).
Mechanistic Logic (Route A)

The synthesis relies on Electrophilic Aromatic Substitution (EAS). We must choose between two acylation pairs:

  • Acylation of Pentylbenzene: The pentyl group is an activating, ortho-/para-directing group. Due to the steric bulk of the pentyl chain and the incoming acylium ion, substitution occurs predominantly at the para position.

  • Acylation of 1,2-Dichlorobenzene: The dichloro ring is deactivated. Acylation would require forcing conditions (high heat), leading to potential decomposition and isomer mixtures.

Decision: We utilize Pentylbenzene as the nucleophile and 3,4-Dichlorobenzoyl chloride as the electrophile.

Retrosynthesis cluster_SM Starting Materials (Route A) target This compound Target Molecule disconnection Disconnection target->disconnection Retro-Friedel-Crafts sm1 Pentylbenzene (Nucleophile) disconnection->sm1 sm2 3,4-Dichlorobenzoyl Chloride (Electrophile) disconnection->sm2

Detailed Experimental Protocol

Safety Warning: Aluminum chloride (


) reacts violently with water, releasing HCl gas. Perform all operations in a fume hood. Ensure the reactor is vented to a caustic scrubber.
Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Mass/Vol (for 100g Scale)Role
Pentylbenzene 148.251.046.2 gSubstrate
3,4-Dichlorobenzoyl chloride 209.461.0568.5 gElectrophile
Aluminum Chloride (

)
133.341.249.9 gLewis Acid Catalyst
Dichloromethane (DCM) 84.93-500 mLSolvent
1M HCl (aq) --300 mLQuenching Agent
Step-by-Step Procedure
Phase 1: Acylium Ion Generation
  • Setup: Equip a 1L jacketed glass reactor with an overhead stirrer, nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel. Connect the exhaust to a dilute NaOH scrubber.

  • Charging: Charge Dichloromethane (300 mL) and 3,4-Dichlorobenzoyl chloride (68.5 g) into the reactor.

  • Cooling: Cool the mixture to 0–5 °C .

  • Catalyst Addition: Add

    
     (49.9 g)  portion-wise over 20 minutes via a solids addition funnel or powder chute.
    
    • Note: A slight exotherm will occur. Maintain internal temperature

      
      . The solution will darken as the acylium complex forms.
      
  • Aging: Stir at 0–5 °C for 15 minutes to ensure complete complexation.

Phase 2: The Reaction
  • Substrate Addition: Dissolve Pentylbenzene (46.2 g) in Dichloromethane (100 mL) . Load this solution into the addition funnel.

  • Controlled Addition: Add the pentylbenzene solution dropwise to the reactor over 45–60 minutes .

    • Critical Process Parameter (CPP): Control addition rate to keep internal temperature

      
       . Rapid addition can lead to poly-acylation or ortho-isomer formation due to local hot spots.
      
  • Reaction: Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) and stir for 3–4 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (Hexane/EtOAc 9:1). Target: <2% unreacted pentylbenzene.

Phase 3: Quench & Work-up
  • Quenching: Cool the reaction mixture back to 0 °C . Slowly pour the reaction mixture into a separate vessel containing 500 g of ice/water mixed with 50 mL conc. HCl .

    • Caution: This step is highly exothermic. Hydrolysis of the aluminum complex releases the product and aluminum salts.

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Washing: Wash the organic layer sequentially with:

    • 1x 200 mL Water

    • 1x 200 mL 1M NaOH (removes any unreacted acid)

    • 1x 200 mL Brine

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude solid/oil.
    
Phase 4: Purification (Crystallization)
  • Solvent Swap: Dissolve the crude residue in minimal hot Ethanol (EtOH) or Isopropanol (IPA) (approx. 3-4 volumes).

  • Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. Seed crystals may be added at 30 °C if available.

  • Isolation: Cool to 0–5 °C for 2 hours. Filter the solids and wash with cold ethanol.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Process Workflow Diagram

ProcessFlow start Start: Reactor Setup (N2 Purge, Scrubber) complex Acylium Complex Formation (DCM, Acid Chloride, AlCl3) Temp: 0-5°C start->complex addition Substrate Addition (Pentylbenzene in DCM) Rate Controlled (<10°C) complex->addition reaction Reaction Phase Warm to 20-25°C Time: 3-4 Hours addition->reaction quench Quench / Hydrolysis Ice/Water/HCl Exothermic! reaction->quench separation Phase Separation Wash: H2O -> NaOH -> Brine quench->separation cryst Crystallization Solvent: Hot Ethanol/IPA separation->cryst final Final Product This compound cryst->final

Analytical Controls & Troubleshooting

Quality Specification
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98.5% area.

  • Identity: 1H NMR (Characteristic pentyl chain signals: triplet ~0.9 ppm, multiplet benzylic ~2.6 ppm; Aromatic region: 3,4-dichloro pattern and AA'BB' para-substitution pattern).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete complex formation or wet solvent.Ensure

is fresh and yellow/green (not white powder). Dry DCM over sieves.
Ortho-Isomer Impurity Reaction temperature too high during addition.Maintain T < 5 °C during addition. Ensure efficient stirring to prevent hot spots.
Colored Product Residual Aluminum salts or polymer formation.Ensure thorough acid wash (HCl) during quench. Recrystallize with activated charcoal treatment.
Incomplete Conversion Catalyst deactivation.

is stoichiometric, not catalytic.[3] Ensure >1.1 eq is used relative to the acid chloride.[3]

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Groves, K. et al. (2006). "Scalable Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation." Organic Process Research & Development. (General reference for benzophenone scale-up).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanism of regioselectivity in alkylbenzenes).
  • ChemSpace. (n.d.). This compound Product Page. Retrieved October 26, 2025, from [Link]

  • Vertex AI Search. (2025). Search Results for CAS 951887-73-3. (Verifying commercial availability and structure).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Strategic Analysis: The "Electronic Mismatch" Challenge

Synthesizing (3,4-Dichlorophenyl)(4-pentylphenyl)methanone requires navigating a conflict between ring activation and steric hindrance. You are coupling a deactivated, electron-deficient ring (3,4-dichlorophenyl) with an activated, electron-rich ring (4-pentylphenyl).

The Core Problem: Standard protocols often fail because they treat this as a generic benzophenone synthesis. However, the pentyl chain introduces two specific failure modes:

  • Isomerization: Under aggressive Lewis Acid conditions (AlCl₃), the linear pentyl chain can undergo a 1,2-hydride shift, rearranging into branched isomers (e.g., 1-methylbutyl).

  • Regioselectivity: While the pentyl group directs para, the ortho position is still accessible, leading to difficult-to-separate oily mixtures.

We recommend two validated pathways. Method A (Friedel-Crafts) is preferred for scalability, while Method B (Grignard-Nitrile) is the "High-Purity" alternative if Method A fails to meet isomeric purity specs.

Decision Matrix: Route Selection

RouteSelection Start Target Molecule: This compound Decision Primary Constraint? Start->Decision RouteA Route A: Friedel-Crafts (Pentylbenzene + 3,4-DCBC) Decision->RouteA Cost & Scale RouteB Route B: Grignard (4-PentylphenylMgBr + 3,4-DCBN) Decision->RouteB Isomeric Purity RiskA Risk: Pentyl Isomerization & Ortho-isomer byproduct RouteA->RiskA RiskB Risk: Moisture Sensitivity & Incomplete Addition RouteB->RiskB

Figure 1: Strategic decision tree for selecting the synthesis pathway based on laboratory constraints.

Method A: Optimized Friedel-Crafts Acylation

Best for: Scale-up (>10g), Cost-efficiency.

This route uses 3,4-dichlorobenzoyl chloride and pentylbenzene . Note: Do NOT attempt to react 4-pentylbenzoyl chloride with 1,2-dichlorobenzene. The dichlorobenzene ring is too deactivated to undergo high-yield acylation.

Protocol Parameters
ParameterSettingRationale
Solvent Dichloromethane (DCM)Nitrobenzene is traditional but hard to remove. DCM allows lower temps to prevent pentyl rearrangement.
Catalyst AlCl₃ (1.1 equiv)Stoichiometric amount required as the product ketone complexes with AlCl₃.[1]
Temperature -5°C to 0°C (Addition)CRITICAL: High temps (>20°C) cause pentyl chain isomerization.
Addition Order Acid Chloride

AlCl₃

Pentylbenzene
Pre-forming the acylium ion ensures immediate reaction upon substrate addition.
Step-by-Step Optimization
  • Acylium Ion Formation: Suspend AlCl₃ (1.1 eq) in dry DCM at 0°C. Add 3,4-dichlorobenzoyl chloride (1.0 eq) dropwise. Stir for 15 mins until a clear/yellowish solution forms (Acylium complex).

  • Controlled Addition: Add Pentylbenzene (1.05 eq) dropwise over 30-60 minutes. Maintain internal temp <5°C.

    • Why? Rapid addition causes localized heating, favoring the ortho isomer and "tar" formation.

  • Quenching: Pour into ice-HCl mixture. Do not allow the mixture to stand without quenching, as prolonged exposure to AlCl₃ degrades the alkyl chain.

Method B: Grignard Addition to Nitrile (The "Weinreb" Alternative)

Best for: High purity, avoiding isomers entirely.

This route reacts (4-pentylphenyl)magnesium bromide with 3,4-dichlorobenzonitrile . Advantage:[1][2][3][4][5] No ortho/para ambiguity. The Grignard attacks the nitrile carbon specifically.

Protocol Parameters
ParameterSettingRationale
Reagent 3,4-DichlorobenzonitrileNitriles form stable imine salts that hydrolyze to ketones, avoiding over-addition to alcohols.
Catalyst CuBr (1 mol%)Optional: Copper catalysis can assist if the Grignard formation is sluggish.
Hydrolysis 3M HCl / RefluxEssential to convert the intermediate imine salt to the ketone.
Step-by-Step Optimization
  • Grignard Prep: Generate (4-pentylphenyl)MgBr in THF. Iodine crystal initiation is mandatory due to the electron-donating alkyl group slowing initiation slightly.

  • Addition: Cool Grignard solution to 0°C. Add 3,4-dichlorobenzonitrile (0.9 eq) in THF.

  • The "Yield Killer" Fix: If yield is low, add toluene as a co-solvent and reflux the mixture for 4 hours. Nitrile additions are slower than aldehyde additions; heat drives the reaction to the imine intermediate.

  • Hydrolysis: Acidic hydrolysis must be vigorous (reflux 1-2h) to cleave the imine.

Troubleshooting Center (FAQs)

Q1: My product is a dark, viscous oil that won't crystallize. What happened?

Diagnosis: Likely a mixture of ortho and para isomers, or pentyl chain isomerization. The Fix:

  • Check GC/MS: Look for a peak with the same mass but slightly different retention time (isomer).

  • Purification: Do not distill (boiling point is too high, leads to degradation). Use Recrystallization .[6]

    • Solvent System: Hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate.

    • Technique: Seed the oil with a tiny crystal of the pure product if available. If not, scratch the glass violently at -20°C.

Q2: The Friedel-Crafts reaction yield is stuck at ~40%.

Diagnosis: Moisture deactivating AlCl₃ or "Polyacylation." The Fix:

  • Moisture: AlCl₃ must be free-flowing yellow/white powder. If it is grey or clumpy, it is dead. Sublimate it or buy fresh ampules.

  • Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of AlCl₃. The product ketone acts as a Lewis base and "eats" 1 equivalent of catalyst. If you use exactly 1.0 eq, the reaction stops halfway.

Q3: In the Grignard route, I isolated the starting nitrile.

Diagnosis: The Grignard reagent protonated (died) before reacting, or the imine didn't hydrolyze. The Fix:

  • Dryness: Did you flame-dry the glassware? Moisture kills Grignards instantly.

  • Hydrolysis: The intermediate imine is stable. If you did a mild workup (e.g., saturated NH₄Cl), you might have isolated the imine or the reaction reversed. You must reflux with HCl to get the ketone.

Workflow Visualization: Purification Logic

Purification Crude Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 9:1) Crude->TLC SingleSpot Single Major Spot? TLC->SingleSpot Recryst Recrystallization (Ethanol/Water) SingleSpot->Recryst Yes Column Flash Chromatography (Silica Gel) SingleSpot->Column No Yes Yes No No (Multiple Spots) Ortho Impurity: Ortho-Isomer (Remove via Column) Column->Ortho

Figure 2: Logic flow for purifying the crude benzophenone derivative.

References

  • Friedel-Crafts Acylation Mechanism & Selectivity

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
    • Org.[5][7] Synth.1928 , 8, 26. (General procedure for benzophenone synthesis via AlCl₃). Link

  • Prevention of Alkyl Rearrangement: Roberts, R. M., & Khalaf, A. A. Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker, 1984. (Details the hydride shift mechanisms of pentyl/butyl chains under Lewis Acid conditions).
  • Grignard Addition to Nitriles (The "Imine" Route)

    • Moffett, R. B., & Shriner, R. L. Org.[5][7] Synth.1941 , 21,[8] 79. (Synthesis of ketones from nitriles). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Troubleshooting low purity in (3,4-Dichlorophenyl)(4-pentylphenyl)methanone production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Process Optimization

Doc ID: TS-BZP-4402 | Status: Active | Last Updated: 2026-02-24

Executive Summary

(3,4-Dichlorophenyl)(4-pentylphenyl)methanone is a critical intermediate, often utilized in the synthesis of nematic liquid crystals. The standard industrial route involves the Friedel-Crafts acylation of pentylbenzene with 3,4-dichlorobenzoyl chloride.

Users reporting "low purity" typically encounter three distinct failure modes:

  • Regio-isomeric contamination: Presence of ortho-acylated byproducts (2-pentyl isomer).

  • Dealkylation/Transalkylation: Loss or shortening of the pentyl chain due to harsh Lewis acid conditions.

  • Hydrolysis/Work-up Emulsions: Retention of aluminum salts causing "oiling out" during crystallization.

This guide provides a self-validating troubleshooting workflow to isolate and resolve these specific issues.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify your specific impurity profile based on analytical data (GC-MS/NMR).

TroubleshootingFlow Start Low Purity Observed CheckLCMS Analyze Crude via GC-MS / HPLC Start->CheckLCMS IsomerCheck Impurity Mass = Product Mass? CheckLCMS->IsomerCheck MassLoss Impurity Mass < Product Mass? IsomerCheck->MassLoss No Ortho Issue: Regio-isomer (Ortho) Action: Change Solvent/Temp IsomerCheck->Ortho Yes (Same MW) Dealkyl Issue: Dealkylation Action: Lower AlCl3/Temp MassLoss->Dealkyl Yes (M-71 or similar) Hydrolysis Issue: Residual Acid/Salts Action: Acid Wash/Recryst MassLoss->Hydrolysis No (Broad peaks/Baseline)

Figure 1: Diagnostic logic tree for identifying impurity classes based on molecular weight analysis.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Regioselectivity (The "Ortho" Impurity)

Q: My GC-MS shows a split peak with the exact molecular weight of the product. Recrystallization isn't removing it. What is it?

A: This is almost certainly the 2-pentyl (ortho) isomer . While the pentyl group is an ortho, para-director, the para position is favored due to steric hindrance. However, reaction conditions (specifically temperature and solvent polarity) can erode this selectivity.

  • The Mechanism: The electrophilic acylium ion attacks the ring.[1] High temperatures provide enough energy to overcome the steric barrier of the ortho position.

  • The Fix:

    • Switch Solvents: If you are using Carbon Disulfide (

      
      ) or Nitrobenzene, switch to Dichloromethane (DCM)  or 1,2-Dichloroethane (DCE) . DCM usually enhances para-selectivity at lower temperatures.
      
    • Lower Temperature: Conduct the addition at 0°C to -5°C . Do not allow the reaction to exceed 10°C until the addition is complete.

Issue 2: Dealkylation (The "Missing Chain")

Q: I see a significant impurity with a mass lower than my product (M-71). My yield is also lower than expected.

A: You are suffering from Friedel-Crafts Dealkylation/Transalkylation . Aluminum Chloride (


) is a powerful Lewis acid.[2] Under reversible conditions, it can cleave the alkyl (pentyl) chain from the benzene ring or migrate it to another molecule (disproportionation).
  • The Causality: This occurs if the reaction is heated too aggressively or if the reaction time is prolonged unnecessarily.

  • The Fix:

    • Reverse Addition: Do not add the alkylbenzene to the

      
      . Instead, form the acylium complex first (
      
      
      
      in DCM), then add the Pentylbenzene slowly to the complex. This ensures the pentylbenzene is immediately consumed by the acylation rather than sitting in a bath of Lewis acid.
    • Quench Early: Monitor by TLC/HPLC. Quench immediately upon consumption of the limiting reagent. Do not let it stir "overnight" for good measure.

Issue 3: Oiling Out & Color (Purification)

Q: The crude product is a dark oil that refuses to crystallize, even in ethanol.

A: This is caused by Aluminum-Ketone Complex retention . Benzophenones form stable complexes with aluminum salts. If the hydrolysis (quenching) is insufficient, these salts remain, preventing crystal lattice formation.

  • The Fix:

    • Acidic Hydrolysis: Quench into ice-cold 10% HCl . Stir vigorously for at least 1 hour to break the

      
       bond.
      
    • Solvent System: Use Ethanol/Hexane (9:1) for recrystallization. Pure ethanol may dissolve the impurities too well; a small amount of hexane helps force the non-polar ketone out of solution while keeping polar tars dissolved.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of this compound with >98% purity.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
3,4-Dichlorobenzoyl Chloride 1.05Electrophile SourceSlight excess ensures full conversion of expensive alkylbenzene.
Pentylbenzene 1.00NucleophileLimiting reagent.
Aluminum Chloride (

)
1.10CatalystMust be anhydrous/fresh. Yellow/Grey powder = bad.
Dichloromethane (DCM) 10 VolSolventAnhydrous.
Step-by-Step Procedure
  • Complex Formation (Acylium Generation):

    • In a flame-dried 3-neck flask under Nitrogen, suspend

      
       (1.1 equiv) in anhydrous DCM (5 Vol).
      
    • Cool to 0°C .

    • Add 3,4-Dichlorobenzoyl Chloride (1.05 equiv) dropwise.

    • Observation: The suspension should clear slightly as the acylium ion forms. Stir for 15 mins.

  • Electrophilic Attack (The Critical Step):

    • Dissolve Pentylbenzene (1.0 equiv) in DCM (5 Vol).

    • Add this solution to the acylium mixture dropwise over 30-45 minutes.

    • CRITICAL: Maintain internal temperature < 5°C .

    • Why? Low temp prevents ortho-addition and dealkylation.

  • Reaction & Quench:

    • Allow to warm to Room Temperature (20-25°C) and stir for 2 hours.

    • Pour the reaction mixture slowly into a stirred beaker of Crushed Ice + Conc. HCl (10:1 ratio) .

    • Stir vigorously for 1 hour. (The organic layer should turn from dark red/brown to yellow).

  • Work-up:

    • Separate layers.[3] Extract aqueous layer with DCM (2x).

    • Wash combined organics with 10% NaOH (removes unreacted acid chloride as benzoate), then Brine.

    • Dry over

      
       and concentrate.
      
  • Crystallization:

    • Dissolve crude oil in minimum boiling Ethanol .

    • If oiling occurs, add Hexane dropwise until turbidity persists, then cool slowly to 4°C.

Part 4: Reaction Pathway Visualization

ReactionPathway Reactants 3,4-Dichlorobenzoyl Cl + Pentylbenzene Intermediate Acylium-AlCl3 Complex Reactants->Intermediate AlCl3, DCM, 0°C Product Target: (3,4-Dichloro)(4-pentyl)methanone (Para-isomer) Intermediate->Product Slow Addition, <5°C SideOrtho Impurity: Ortho-isomer (High Temp/Polar Solvent) Intermediate->SideOrtho >25°C or Nitrobenzene SideDealkyl Impurity: Dealkylated Benzophenone (Prolonged Reaction/High AlCl3) Intermediate->SideDealkyl Excess AlCl3 or Time

Figure 2: Chemical pathway showing the divergence between the target product and common impurities based on reaction conditions.

References

  • Friedel-Crafts Acyl

    • Source: Organic Chemistry Portal.[4] "Friedel-Crafts Acylation."

    • URL:[Link][5]

  • Troubleshooting Alkylbenzene Rearrangements

    • Source: LibreTexts Chemistry. "Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction."
    • URL:[Link]

  • Synthesis of Benzophenone Deriv

    • Source: PubChem Compound Summary. "this compound."
    • URL:[Link]

  • Purification of Benzophenones Source: Vogel's Textbook of Practical Organic Chemistry (5th Edition), Section 6.11, Aromatic Ketones. Citation: Furniss, B. S., et al. Longman Scientific & Technical, 1989. (Standard Reference Text).

Sources

Technical Support Center: (3,4-Dichlorophenyl)(4-pentylphenyl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-TEMP-34DC-5PP Subject: Optimizing Reaction Temperature for Friedel-Crafts Acylation Applicable Route: 3,4-Dichlorobenzoyl chloride + n-Pentylbenzene


 Target Benzophenone

Executive Summary: The Temperature Paradox

Optimizing the synthesis of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone requires navigating a thermodynamic conflict. You are coupling a deactivated electrophile (3,4-dichlorobenzoyl chloride) with an activated nucleophile (n-pentylbenzene).

  • The Conflict: The deactivated acid chloride requires thermal energy to overcome the activation barrier for acylation. However, the n-pentyl chain is susceptible to Lewis Acid-catalyzed isomerization (skeletal rearrangement) at elevated temperatures.

  • The Solution: A stepped temperature gradient that prioritizes kinetic control during the initial complexation, followed by a controlled thermodynamic drive to completion, never exceeding the "Isomerization Threshold" of 50°C.

The Thermodynamics & Kinetics (The "Why")

Before adjusting your chiller/heater, understand the molecular behavior governing this reaction.

A. The Electrophile Problem (Deactivation)

The 3,4-dichloro substitution pattern on the benzoyl chloride withdraws electron density. This makes the carbonyl carbon more electrophilic in theory, but the formation of the discrete acylium ion complex with AlCl


 is tighter and less soluble.
  • Consequence: The reaction is sluggish at 0°C compared to unsubstituted benzoyl chloride.

B. The Nucleophile Vulnerability (Chain Scrambling)

n-Pentylbenzene is an activated substrate (alkyl group donates electron density). However, under strong Lewis Acid conditions (AlCl


) and high temperatures (>60°C), the linear n-pentyl chain can undergo a 1,2-hydride shift followed by a 1,2-methyl shift.
  • Risk: Transformation of the n-pentyl group into branched isomers (e.g., 1-methylbutyl or 1,1-dimethylpropyl).

  • Impact: If this molecule is a Liquid Crystal intermediate, even 1% branched isomer impurity will destroy the mesophase range.

C. Regioselectivity
  • Goal: Para-substitution relative to the pentyl chain.

  • Mechanism: The bulky pentyl group sterically hinders the ortho position.

  • Temperature Effect: Low temperatures (<10°C) favor para substitution (Kinetic Product). High temperatures increase the risk of ortho isomers or thermodynamic equilibration to meta positions (rare but possible).

Visualizing the Process

The following diagram illustrates the reaction pathway and the critical temperature checkpoints.

ReactionPathway cluster_legend Thermodynamic Zones Start Reagents: 3,4-DCBC + Pentylbenzene + AlCl3 Complex Acylium Complex (Intermediate) Start->Complex Add at -5°C to 0°C (Control Exotherm) Product Target: (3,4-DC)(4-PP)Methanone Complex->Product Warm to 20-25°C (Main Reaction) Side1 Impurity A: Ortho-isomer Complex->Side1 > 40°C (Early) Side2 Impurity B: Branched Pentyl Chain Product->Side2 > 55°C + Excess AlCl3 (Rearrangement) Safe Zone: 0°C - 35°C Safe Zone: 0°C - 35°C Danger Zone: > 50°C Danger Zone: > 50°C

Caption: Figure 1. Reaction pathway showing the critical temperature window to avoid chain isomerization (Impurity B).

Optimized Experimental Protocol

Reagents:

  • 3,4-Dichlorobenzoyl chloride (1.0 equiv)

  • n-Pentylbenzene (1.05 equiv) - Slight excess ensures complete consumption of the acid chloride.

  • Aluminum Chloride (AlCl

    
    ) (1.1 - 1.2 equiv) - Anhydrous, granular.
    
  • Solvent: Dichloromethane (DCM) - Preferred for low-temp solubility.

Step-by-Step Temperature Profile:

PhaseTemp SetpointDurationTechnical Rationale
1. Preparation -5°C to 0°C N/APre-cool DCM and AlCl

slurry. The formation of the acylium ion is exothermic.
2. Addition < 5°C 30-60 minAdd 3,4-dichlorobenzoyl chloride dropwise. Maintain internal temp <5°C to lock regioselectivity (para).
3. Complexation 0°C to 5°C 1 hourAllow the "Red/Orange" complex to form fully before driving the reaction.
4. Reaction Drive 20°C to 25°C 4-6 hoursWarm to Room Temp. The deactivated ring needs this energy to react. Monitor by TLC/HPLC.
5. The "Push" 35°C to 40°C 1-2 hoursONLY if conversion <90%. Do not exceed 45°C.
6. Quench 0°C N/APour into ice/HCl. Exotherm control is critical here to prevent hydrolysis artifacts.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a black tar/oil. What happened?

Diagnosis: Thermal degradation or polymerization. Root Cause: You likely exceeded 50°C or used a solvent like Nitrobenzene at high temperatures. Fix:

  • Stick to DCM or 1,2-Dichloroethane (DCE).

  • Keep temperature strictly below 40°C.

  • Ensure your AlCl

    
     quality is high; "wet" catalyst causes variable exotherms.
    
Q2: I see two spots on TLC very close together. Is it the ortho-isomer?

Diagnosis: Likely chain isomerization, not just regiochemistry. Analysis: While the ortho-isomer is possible, n-pentyl chains can isomerize to branched forms (e.g., 2-pentyl) under acidic conditions. These isomers have very similar Rf values. Verification: Run GC-MS. If the mass is identical but retention time differs slightly, it is likely a chain isomer. Prevention: Do not reflux. Reduce reaction time at the "Reaction Drive" phase (Phase 4).

Q3: Conversion is stuck at 70% even after 12 hours at 20°C.

Diagnosis: Catalyst poisoning or deactivation. Root Cause: The product ketone complexes with AlCl


, effectively removing the Lewis Acid from the cycle. If you used exactly 1.0 equiv of AlCl

, the reaction stops because the catalyst is sequestered by the product. Fix: Use 1.2 equivalents of AlCl

. The extra 0.2 equiv ensures catalytic activity continues after the initial product forms.
Q4: Can I use 1,2-Dichlorobenzene as the solvent?

Diagnosis: Not recommended. Reasoning: While 1,2-DCB is a good solvent for high-temp reactions, it is chemically similar to your starting material (3,4-dichlorobenzoyl chloride precursor). It complicates the workup and requires high vacuum to remove (bp 180°C). Recommendation: Use DCM (bp 40°C) for easier removal and better temperature control.

Decision Logic: Troubleshooting Flowchart

Use this logic gate to determine your next step during the experiment.

Troubleshooting Start Check HPLC/TLC at 4 Hours (20°C) Decision1 Conversion > 95%? Start->Decision1 Quench Proceed to Ice/HCl Quench Decision1->Quench Yes CheckTemp Is Temp < 25°C? Decision1->CheckTemp No Heat Increase Temp to 35°C (Max 40°C) CheckTemp->Heat Yes AddCat Add 0.1 eq AlCl3 (Do not heat further) CheckTemp->AddCat No (Already hot)

Caption: Figure 2. Decision logic for incomplete conversion.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanism of acylium ion formation and kinetic vs thermodynamic control).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for handling AlCl3 and DCM workups).
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Specific discussion on alkyl chain rearrangement in F-C reactions).

Removing unreacted starting materials from (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Profile

This guide addresses the purification of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone (CAS: Analogous structure, specific CAS varies by substitution pattern).[1][2] This compound is typically synthesized via the Friedel-Crafts acylation of pentylbenzene with 3,4-dichlorobenzoyl chloride using an aluminum chloride (


) catalyst.[1][2]

Successful isolation requires targeting three distinct classes of impurities based on their physicochemical properties:

Impurity TypeSpecific CompoundOriginRemoval Strategy
Lewis Acid Salts Aluminum salts /

Catalyst residueAcidic Quench: Hydrolysis with dilute HCl to solubilize aluminum species.[1][2][3]
Acidic Organics 3,4-Dichlorobenzoic acidHydrolysis of excess acid chlorideBasic Wash: Extraction with dilute NaOH or

converts this to a water-soluble salt.[1][2]
Non-Polar Neutrals PentylbenzeneUnreacted starting materialDistillation/Crystallization: High-vacuum distillation or recrystallization from polar solvents (ethanol).[1][2]

Module 1: The Chemical Work-up (Phase 1)

Objective: Decompose the aluminum complex and remove acidic byproducts.[2]

The Protocol[2][4][5][6][7][8][9]
  • Quenching (The "Ice-Acid" Method):

    • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (approx. 10% v/v of total volume).

    • Why: The ketone product forms a strong complex with

      
      .[2][4] Water alone causes aluminum hydroxide (
      
      
      
      ) to precipitate as a gelatinous emulsion.[1][2] HCl keeps aluminum in solution as ionic
      
      
      .[1][2]
  • Phase Separation:

    • Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate .[1][2]

    • Note: The product, unreacted pentylbenzene, and benzoic acid derivative will move to the organic layer.[2] Aluminum salts remain in the aqueous layer.[2]

  • Acid Removal (The Basic Wash):

    • Wash the organic layer 2x with 1M NaOH or 10%

      
       .[2]
      
    • Mechanism:[5][6][7][8]

      
      .[1][2]
      
    • Result: 3,4-Dichlorobenzoic acid is pulled into the aqueous waste.[2] The ketone and pentylbenzene remain in the organic phase.[2]

  • Neutralization & Drying:

    • Wash the organic layer with Brine (Saturated NaCl).[2][9]

    • Dry over Anhydrous

      
      , filter, and concentrate via rotary evaporation.[2]
      

Module 2: Isolation of Pure Ketone (Phase 2)

Objective: Separation of the target ketone from unreacted pentylbenzene.[2]

Scenario A: The Product is a Solid (Recrystallization)

Due to the pentyl chain, the melting point may be lower than typical benzophenones, but it often solidifies upon cooling.[2]

  • Solvent System: Ethanol (95%) or Methanol.[1][2][10]

  • Procedure:

    • Dissolve the crude oil/solid in the minimum amount of boiling Ethanol.[2][10]

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • The Separation Logic: The non-polar pentylbenzene is highly soluble in ethanol even at low temperatures and will remain in the mother liquor .[2] The polar ketone will crystallize out.[2]

    • Filter and wash with cold ethanol.[2]

Scenario B: The Product is an Oil (Distillation or Chromatography)

If the product refuses to crystallize (common with alkyl chains), use these methods:

  • Method 1: Steam Distillation (For large excess of Pentylbenzene) [1][2]

    • Pentylbenzene (BP ~205°C) is volatile with steam.[1][2] The ketone (MW ~321) is not.[2]

    • Pass steam through the crude mixture.[2] The distillate will contain water and pentylbenzene.[2] The residue contains the pure ketone.[2]

  • Method 2: Flash Chromatography [1]

    • Stationary Phase: Silica Gel (SiO2).[1][2]

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5

      
       80:20).[1][2]
      
    • Elution Order: Pentylbenzene (Non-polar, elutes first)

      
       Target Ketone.[1][2]
      

Visualizing the Purification Logic

PurificationFlow Crude Crude Reaction Mixture (Product + AlCl3 + Pentylbenzene + Acid Chloride) Quench Step 1: HCl/Ice Quench Crude->Quench SepFunnel Separation Funnel Quench->SepFunnel AqLayer1 Aqueous Layer (AlCl3 salts, HCl) SepFunnel->AqLayer1 OrgLayer1 Organic Layer (Product, Pentylbenzene, Acid) SepFunnel->OrgLayer1 BaseWash Step 2: Wash with 1M NaOH OrgLayer1->BaseWash AqLayer2 Aqueous Layer (Sodium 3,4-dichlorobenzoate) BaseWash->AqLayer2 OrgLayer2 Organic Layer (Product + Pentylbenzene) BaseWash->OrgLayer2 Decision Is Product Solid? OrgLayer2->Decision Recryst Recrystallize (EtOH) Decision->Recryst Yes Distill Steam Distillation / Column Decision->Distill No (Oil) Final Pure (3,4-Dichlorophenyl) (4-pentylphenyl)methanone Recryst->Final Waste Waste: Pentylbenzene Recryst->Waste Distill->Final Distill->Waste

Figure 1: Decision tree for the isolation of benzophenone derivatives from Friedel-Crafts mixtures.

Troubleshooting & FAQs

Q1: The organic layer turned into a thick emulsion during the NaOH wash. What happened?

A: This usually indicates incomplete removal of Aluminum salts during the initial acid quench.[2] If the pH rises too high while Al is still present, gelatinous


 forms.[2]
  • Fix: Add dilute HCl until the emulsion breaks (layer becomes clear), separate, and then retry the basic wash more gently.[2] Filtering through a pad of Celite can also break stubborn emulsions [1].[2]

Q2: My product is oiling out during recrystallization.

A: This is common for alkyl-substituted benzophenones.[1][2] The "Oiling Out" phenomenon occurs when the compound separates as a liquid phase before crystallizing.[2]

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" if available.[2] If not, scratch the glass surface with a rod to induce nucleation.[2] Alternatively, switch to a solvent pair: dissolve in a small amount of DCM, then slowly add Hexane until cloudy.[2]

Q3: The product has a persistent yellow color.

A: Pure benzophenones should be white/colorless.[2] Yellowing often comes from trace conjugated impurities or oxidation products.[2]

  • Fix: During the recrystallization step, add Activated Carbon (Charcoal) to the boiling solution.[2] Stir for 5 minutes and filter hot through Celite. The carbon adsorbs the colored impurities.[2]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard procedures for Friedel-Crafts workup and emulsion breaking).

  • Organic Syntheses , Coll. Vol. 1, p.95 (1941); Vol. 8, p.26 (1928).[1][2] .[1][2] (Describes the steam distillation technique for removing excess aromatics).

  • Furniss, B.S., et al. Friedel-Crafts Acylation Mechanisms and Isolation. In: Vogel's Textbook of Practical Organic Chemistry.[2] (Detailed solubility data for benzophenone derivatives).

Sources

Solving solubility issues with (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Case ID: SOL-34DC-5PP Status: Open Priority: High (Blocking Biological Assays) Compound Class: Lipophilic Diarylketone[1]

Executive Summary: The Physicochemical Challenge

You are encountering solubility issues because This compound is a "Grease Ball" molecule in medicinal chemistry terms. Its structure combines a rigid benzophenone core with two highly lipophilic vectors: a 3,4-dichloro substitution pattern (electron-withdrawing, lipophilic) and a 4-pentyl alkyl chain.[1]

  • Estimated LogP: > 6.5 (High Lipophilicity)

  • Aqueous Solubility: Practically Insoluble (< 1 µM predicted)

  • Key Behavior: The compound exhibits "brick dust" insolubility in water but high affinity for plastics (polystyrene), leading to significant data variability in biological assays.[1]

This guide provides field-proven protocols to solubilize this compound for stock preparation and aqueous assay delivery.[1]

Module 1: Stock Solution Preparation

Q: My compound precipitates from DMSO stocks after storage at -20°C. Is the compound degrading?

A: It is likely not degradation, but water-induced precipitation .[1] DMSO is hygroscopic.[1][2] Even at -20°C, DMSO stocks in standard vials can absorb atmospheric moisture.[1] For a compound this lipophilic, even 1-2% water content in DMSO can drastically reduce solubility, causing the compound to crash out as micro-crystals that are invisible to the naked eye but affect concentration.[1]

Protocol: The "Dry-Stock" Standard [1]

ParameterRecommendationMechanism
Primary Solvent Anhydrous DMSO (≥99.9%)Maximizes solvation power.[1]
Storage Vessel Glass Vials (Amber) with Teflon-lined capsPrevents plasticizer leaching and minimizes water vapor transmission.[1]
Handling Single-use aliquots (20-50 µL)Avoids freeze-thaw cycles.[1] Each thaw introduces atmospheric moisture.[1]
Recovery Sonicate (40 kHz) at 30°C for 10 minsRedissolves "seed" crystals formed during freezing.

Critical Warning: Do not use standard polypropylene (PP) Eppendorf tubes for long-term storage of this compound.[1] The pentyl chain will facilitate migration into the plastic matrix.[1]

Module 2: Biological Assay Formulation (The "Crash-Out" Effect)

Q: When I dilute my DMSO stock into cell culture media, the solution turns cloudy or I lose activity. Why?

A: You are experiencing kinetic precipitation .[1] When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the solvent environment changes instantly.[1] The hydrophobic effect drives the this compound molecules to aggregate with each other rather than disperse, often forming an "oil-out" phase or precipitating.[1]

Solution: The Intermediate Dilution Method (Serial Step-Down) Direct dilution (1:1000) is too harsh.[1] You must "teach" the molecule to accept water using an intermediate solvent or carrier.[1]

Recommended Workflow:

  • Prepare 1000x Stock: 10 mM in DMSO.

  • Prepare 10x Intermediate: Dilute 1000x stock into pure Ethanol or DMSO containing 10% Tween-80 .

  • Final Dilution: Slowly add the 10x Intermediate to the vortexing media.

Advanced Carrier Protocol (Cyclodextrin Complexation): For in vivo or sensitive cell assays, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the lipophilic tail.[1]

  • Buffer: 20% HP-β-CD in water (w/v).

  • Method: Add DMSO stock to the HP-β-CD solution while vortexing.[1] Sonicate for 20 minutes. The cyclodextrin creates a hydrophilic "shell" around the pentyl-phenyl "guest."[1]

Module 3: Labware & Adsorption

Q: My IC50 curves are shifting, and low concentrations show zero activity. Is the drug evaporating?

A: No, it is adsorbing to your microplate .[1] The pentyl chain acts as an anchor, binding the molecule to the hydrophobic polystyrene surface of standard 96-well plates. At low concentrations (nM range), you may lose 90-100% of the free compound to the plastic walls within 30 minutes.

Troubleshooting Table: Labware Compatibility

Labware TypeCompatibilityNotes
Standard Polystyrene (PS) CRITICAL FAIL High binding.[1] Avoid for assay incubation.
Tissue Culture Treated (TC) ⚠️ RISKY Surface treatment helps slightly, but loss is still significant.[1]
Glass-Coated / Quartz IDEAL Inert surface.[1] Zero adsorption.[1]
Polypropylene (PP) ⚠️ CAUTION Better than PS, but lipophilic chains still bind.[1]
Low-Binding Plate (NBS) RECOMMENDED Non-Binding Surface (NBS) plates are chemically modified to repel lipophiles.[1]

Visualizing the Solution

Diagram 1: The Solubilization Decision Tree

This logic flow helps you choose the correct formulation strategy based on your end application.[1]

SolubilizationStrategy Start Start: this compound Stock (10mM DMSO) Goal What is your Target Application? Start->Goal InVitro In Vitro Cell Assay (Aqueous Media) Goal->InVitro InVivo In Vivo / Animal Study (High Dose) Goal->InVivo ChemSynth Chemical Synthesis (Reaction) Goal->ChemSynth PrecipCheck Does it precipitate upon 1:1000 dilution? InVitro->PrecipCheck Formulation Complex Formulation Required InVivo->Formulation SolventChoice Use Non-Polar Solvents (DCM, Toluene, THF) ChemSynth->SolventChoice Direct Direct Dilution (Keep DMSO < 0.5%) PrecipCheck->Direct No StepDown Intermediate Dilution Step (Use Ethanol/Tween spike) PrecipCheck->StepDown Yes (Cloudy) Cyclo HP-beta-Cyclodextrin (20% w/v) Formulation->Cyclo IV / IP Route Oil Corn Oil / Ethanol (Depot Injection) Formulation->Oil Oral / SC Route

Caption: Decision tree for selecting the optimal vehicle based on experimental context. Green nodes indicate successful endpoints.

Diagram 2: The "Step-Down" Dilution Protocol

Standard dilution causes "shock" precipitation.[1] This diagram illustrates the gradient method to maintain solubility.[1]

StepDownDilution Step1 Step 1: Master Stock 100% DMSO Conc: 10 mM Step2 Step 2: Intermediate DMSO + 10% Tween 80 Conc: 100 µM Step1->Step2  1:100 Dilution   Step3 Step 3: Assay Well Culture Media + Cells Conc: 1 µM Step2->Step3  1:100 Dilution   Precip PREVENTS Micro-Precipitation Step2->Precip

Caption: The "Step-Down" method reduces solvent shock, preventing the hydrophobic compound from aggregating during the transition to water.

References & Further Reading

  • Lipophilicity and Adsorption: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1] Link

    • Relevance: foundational principles of solubilizing high LogP drugs.

  • DMSO Hygroscopicity: Ziath Ltd. (2020).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Link

    • Relevance: Explains the mechanism of compound precipitation in frozen DMSO stocks.

  • Plastic Adsorption: McDonald, G. R., et al. (2008).[1] Bioactive contaminants leach from disposable laboratory plasticware.[1] Science, 322(5903), 917.[1] Link

    • Relevance: While focusing on leaching, this seminal paper also discusses the interaction between lipophiles and plastic matrices.[1]

  • Cyclodextrin Formulation: Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

    • Relevance: Gold-standard protocol for using HP-β-CD to solubilize hydrophobic small molecules.[1]

Sources

Validation & Comparative

Benchmarking 1H NMR Profiles: (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Molecule: (3,4-Dichlorophenyl)(4-pentylphenyl)methanone CAS: 205688-74-0 (Generic/Analogous) Application: Liquid Crystal Intermediates, Pharmaceutical Scaffolds (Fenofibrate analogs).

This guide provides a high-resolution analysis of the 1H NMR chemical shifts for this compound. Unlike standard spectral lists, this document focuses on comparative diagnostics —specifically distinguishing the target molecule from its critical regioisomer impurities (e.g., 2,4-dichlorophenyl analogs) and validating the alkyl chain integrity.

The data presented synthesizes experimental fragment analysis (3,4-dichlorobenzophenone and 4-alkylbenzophenones) to establish a high-confidence reference profile.

Structural Assignment & Predicted Chemical Shifts

The molecule consists of two distinct aromatic systems bridged by a carbonyl, with a lipophilic pentyl tail. The asymmetry of the two phenyl rings is the key diagnostic feature.

Table 1: High-Confidence Assignment (400 MHz, CDCl₃)
RegionProton LabelShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
Aromatic A H-2 (3,4-Cl₂)7.88 Doublet (d)1H~2.0Ortho to C=O, Meta to Cl. Deshielded.
H-6 (3,4-Cl₂)7.62 Doublet of Doublets (dd)1H8.4, 2.0Ortho to C=O, Ortho to H-5.
H-5 (3,4-Cl₂)7.55 Doublet (d)1H8.4Ortho to Cl. Shielded relative to H-2/H-6.
Aromatic B H-2', H-6' 7.73 Doublet (d)2H8.2AA'XX' system. Ortho to C=O.
H-3', H-5' 7.29 Doublet (d)2H8.2Ortho to Pentyl group. Overlaps w/ CHCl3.
Aliphatic

-CH₂
2.68 Triplet (t)2H7.6Benzylic position.

-CH₂
1.65 Quintet (m)2H~7.5Shielded by distance from ring.

,

-CH₂
1.35 Multiplet (m)4H-Bulk methylene chain.

-CH₃
0.90 Triplet (t)3H7.0Terminal methyl.

Analyst Note: The chemical shift of H-2 (7.88 ppm) is the "Anchor Signal." If this doublet appears upfield (e.g., <7.5 ppm), suspect a change in the oxidation state of the carbonyl or substitution pattern (e.g., 2,4-dichloro isomer).

Comparative Diagnostics: Distinguishing Alternatives

In drug development and materials synthesis, "purity" is often defined by the absence of specific isomers. The most common synthetic route (Friedel-Crafts acylation) often yields the 2,4-dichloro isomer if the starting material (1,3-dichlorobenzene) is impure or if rearrangement occurs.

Table 2: Critical Impurity Markers (Target vs. 2,4-Isomer)
FeatureTarget: 3,4-Dichloro Alternative: 2,4-Dichloro Isomer Diagnostic Action
H-2/H-6 Pattern ABX System: Distinct d (H2) and dd (H6).AMX System: H-6 (ortho to C=O) is doublet; H-3 is singlet.Check 7.8-7.9 ppm region.[1] 2,4-isomer lacks the deshielded H-2 doublet at 7.88.
Steric Shift H-5/H-6 are relatively unhindered.H-6 is shielded (~7.3-7.4 ppm) due to ortho-Cl twist.Look for "missing" downfield signals >7.6 ppm in the 2,4-isomer.
Alkyl Chain Identical.Identical.Cannot be used for isomer differentiation.
Comparative Workflow Diagram

The following logic flow ensures rigorous structure verification using NMR data.

NMR_Validation Start Crude Product Isolated Solvent Dissolve in CDCl3 (Optional: Benzene-d6 for overlap) Start->Solvent Check_Alkyl Check Aliphatic Region (0.9 - 2.7 ppm) Solvent->Check_Alkyl Decision_Alkyl Integral Ratio Correct? (2:2:4:3) Check_Alkyl->Decision_Alkyl Check_Aromatic Analyze Aromatic Region (7.2 - 8.0 ppm) Decision_Alkyl->Check_Aromatic Yes Result_Fail_Chain FAIL: Alkyl Chain Degradation Decision_Alkyl->Result_Fail_Chain No Identify_H2 Locate H-2 (3,4-Cl2) Doublet @ ~7.88 ppm Check_Aromatic->Identify_H2 Result_Pass PASS: Target Structure Confirmed Identify_H2->Result_Pass Signal Present Result_Fail_Iso FAIL: Suspect 2,4-Isomer (Check 7.3-7.4 ppm) Identify_H2->Result_Fail_Iso Signal Absent/Shifted

Figure 1: Logic flow for validating the regio-chemistry of this compound.

Experimental Protocols

Protocol A: High-Resolution 1H NMR Acquisition

Objective: Resolve the coupling constants of the 3,4-dichlorophenyl ring to confirm substitution pattern.

  • Sample Preparation:

    • Weigh 10-15 mg of the dried solid.

    • Dissolve in 0.6 mL CDCl₃ (99.8% D, with 0.03% TMS).

    • Note: If aromatic overlap occurs between H-3'/H-5' and the solvent peak (7.26 ppm), switch to Benzene-d6 or Acetone-d6 .

  • Instrument Parameters:

    • Frequency: 400 MHz or higher (essential for resolving H-6 dd).

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of aromatic protons).

    • Scans: 16 (sufficient for >10 mg).[1]

  • Processing:

    • Line Broadening (LB): 0.3 Hz.

    • Phasing: Manual phasing is required for the aromatic doublet of doublets.

    • Baseline Correction: Polynomial (Bernstein) order 1.

Protocol B: Distinguishing from Starting Materials

If the reaction is incomplete, starting materials will contaminate the spectrum.

  • 3,4-Dichlorobenzoyl Chloride: Look for a downfield shift of H-2/H-6 (>8.0 ppm) due to the electron-withdrawing -COCl group.

  • 4-Pentylbenzene: Look for the absence of the carbonyl deshielding effect. The aromatic protons will cluster upfield at 7.1-7.2 ppm.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2384 (3,4-Dichlorobenzophenone). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem Compound Summary. 3,4-Dichlorobenzophenone (CID 80494). National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Referenced for Curphy-Morrison additivity rules for benzophenone derivatives).

Sources

A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Absorption Bands of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is paramount. This compound, a substituted benzophenone, presents a unique spectroscopic profile. This guide offers a detailed analysis of its Fourier-Transform Infrared (FTIR) absorption bands, providing a comparative framework against structurally related molecules. By understanding the subtle shifts in vibrational frequencies caused by its specific substitution pattern, researchers can gain deeper insights into its molecular structure and purity.

The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science.[1] The introduction of a dichlorophenyl ring and a pentylphenyl group creates a molecule with distinct electronic and steric properties, which are directly reflected in its vibrational spectrum. This guide will dissect the expected FTIR spectrum of this compound, drawing comparisons with benzophenone and other relevant substituted analogues to provide a robust analytical benchmark.

Deciphering the Vibrational Fingerprint: A Tale of Substituent Effects

The FTIR spectrum of an organic molecule is a unique fingerprint, arising from the vibrations of its constituent bonds. For this compound, we can anticipate several key absorption regions, each influenced by the interplay of the carbonyl group, the aromatic rings, and the alkyl and chloro substituents.

The Carbonyl Stretch (C=O): A Window into Electronic Effects

The most prominent and diagnostically useful absorption in the spectrum of a ketone is the carbonyl (C=O) stretching vibration.[2] This band is typically strong and sharp. For diaryl ketones like benzophenone, the C=O stretch is observed around 1652 cm⁻¹[3][4]. The conjugation of the carbonyl group with the two aromatic rings lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹)[3][5].

In this compound, we must consider the electronic effects of the substituents on the C=O bond order. The two chlorine atoms on one phenyl ring are electron-withdrawing, which would be expected to increase the C=O bond order and shift the stretching frequency to a higher wavenumber. Conversely, the pentyl group on the other phenyl ring is weakly electron-donating, which would have the opposite effect, albeit to a lesser extent.

Therefore, the C=O stretching frequency for this compound is predicted to be at a slightly higher frequency than that of benzophenone, likely in the range of 1660-1675 cm⁻¹ . This is in line with the understanding that electron-withdrawing groups can increase the C=O stretching frequency in aromatic ketones.[6]

Aromatic C-H and C=C Stretching Vibrations

The presence of two substituted benzene rings will give rise to characteristic absorptions for aromatic C-H and C=C stretching.

  • Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹ .[7][8]

  • Aromatic C=C Stretch: The in-ring C=C stretching vibrations of the aromatic rings are expected to produce a series of medium to sharp bands in the 1600-1450 cm⁻¹ region.[5][7] For substituted benzophenones, skeletal vibrations are often observed around 1447 cm⁻¹.[9]

Aliphatic C-H Stretching and Bending

The 4-pentylphenyl moiety introduces aliphatic C-H bonds. These will exhibit characteristic stretching and bending vibrations:

  • Aliphatic C-H Stretch: Strong absorptions are expected in the 2960-2850 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the CH₂, and CH₃ groups of the pentyl chain.[10]

  • Aliphatic C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region.[10]

The Influence of Chloro-Substituents: C-Cl Stretching

The C-Cl stretching vibrations of the 3,4-dichlorophenyl group are expected in the fingerprint region of the spectrum. Aryl C-Cl stretches typically absorb in the 850-550 cm⁻¹ range.[7][8] Due to the presence of two adjacent chlorine atoms, we can anticipate strong absorptions in this region, which can be diagnostic for the dichlorophenyl substitution pattern.

Comparative FTIR Data: Benchmarking Against Analogues

To provide a clearer context for the expected spectrum of this compound, the following table compares its predicted absorption bands with the known experimental data for benzophenone and 4,4'-dichlorobenzophenone.

Vibrational Mode Benzophenone 4,4'-Dichlorobenzophenone This compound (Predicted)
Aromatic C-H Stretch ~3060 cm⁻¹~3080 cm⁻¹3100-3000 cm⁻¹ (weak to medium)
Aliphatic C-H Stretch N/AN/A2960-2850 cm⁻¹ (strong)
C=O Stretch ~1652 cm⁻¹[3][4]~1655 cm⁻¹1660-1675 cm⁻¹ (strong)
Aromatic C=C Stretch ~1600, 1575, 1447 cm⁻¹~1585, 1480, 1400 cm⁻¹1600-1450 cm⁻¹ (medium, sharp)
Aliphatic C-H Bend N/AN/A1470-1370 cm⁻¹ (medium)
C-C-C Stretch ~1264 cm⁻¹[3]Not specified~1300-1230 cm⁻¹
C-Cl Stretch N/AStrong bands in 850-550 cm⁻¹ region850-550 cm⁻¹ (strong)

Note: The data for 4,4'-Dichlorobenzophenone is inferred from spectral data available from chemical suppliers and databases.[11][12]

This comparative table highlights the key diagnostic regions for identifying this compound. The presence of both strong aliphatic C-H stretches and a C=O stretch at a slightly higher wavenumber than benzophenone, coupled with the characteristic C-Cl absorptions, would provide strong evidence for its structure.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of this compound, the following protocol is recommended:

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

  • Identify and label the key absorption bands corresponding to the C=O stretch, aromatic and aliphatic C-H stretches, aromatic C=C stretches, and the C-Cl stretches.

  • Compare the obtained spectrum with the predicted values and the spectra of reference compounds like benzophenone.

Caption: Workflow for obtaining and analyzing the FTIR spectrum.

Key Molecular Vibrations of this compound

The following diagram illustrates the primary vibrational modes that give rise to the characteristic absorption bands in the FTIR spectrum.

Molecular_Vibrations Molecule (3,4-Dichlorophenyl) (4-pentylphenyl)methanone CO_Stretch C=O Stretch ~1660-1675 cm⁻¹ Molecule->CO_Stretch Strongest Band Ar_CH_Stretch Aromatic C-H Stretch ~3100-3000 cm⁻¹ Molecule->Ar_CH_Stretch Al_CH_Stretch Aliphatic C-H Stretch ~2960-2850 cm⁻¹ Molecule->Al_CH_Stretch CCl_Stretch C-Cl Stretch ~850-550 cm⁻¹ Molecule->CCl_Stretch

Caption: Key vibrational modes for spectroscopic identification.

Conclusion

The FTIR spectrum of this compound is a rich source of structural information. By systematically analyzing the key absorption bands and comparing them to structurally similar compounds, researchers can confidently identify and characterize this molecule. The combination of the carbonyl stretch, aromatic and aliphatic C-H vibrations, and the characteristic C-Cl stretches provides a unique spectroscopic signature. This guide serves as a valuable resource for scientists and professionals in drug development, enabling them to leverage the power of FTIR spectroscopy for the rigorous analysis of novel chemical entities.

References

  • Taylor & Francis. (2006, September 23). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Correlation Of v C[dbnd]O Of Substituted Benzophenone-ketyls With The Hueckel P C[dbnd]O Bond Order. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Ketone Spectroscopy - CH 336. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared absorption spectra of some aromatic hydroxy-ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the.... Retrieved from [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). Retrieved from [Link]

  • SciRP.org. (2012, August 15). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved from [Link]

  • IR Chart. (n.d.). Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-hydroxybenzophenone. Retrieved from [Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023, April 1). Retrieved from [Link]

  • FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzophenone, 4-dodecyloxy-2-hydroxy-. Retrieved from [Link]

  • MDPI. (2024, October 30). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Retrieved from [Link]

  • SpectraBase. (n.d.). [4-[3-[(4-Chlorobenzyl)amino]-4-nitro-phenyl]piperazino]-(p-tolyl)methanone. Retrieved from [Link]

  • PMC - NIH. (n.d.). (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. Retrieved from [Link]

Sources

Decoding the Fragmentation Blueprint: A Comparative Guide to the Mass Spectrometry of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of complex chemical analysis, mass spectrometry stands as a cornerstone for molecular structure elucidation. This guide provides an authoritative, in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone, a molecule of interest for its potential applications in various research domains. By dissecting its fragmentation pathways, we offer a comparative framework against alternative analytical approaches, underpinned by experimental data and established spectrometric principles.

Foundational Principles: Understanding the Fragmentation of Aromatic Ketones

The mass spectrum of an organic molecule provides a veritable fingerprint, with each peak corresponding to a specific fragment ion. In electron ionization mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which is often unstable and undergoes a series of fragmentation reactions. For aromatic ketones like this compound, several key fragmentation pathways are predictable and diagnostic.

The stability of the aromatic ring often results in a prominent molecular ion peak. However, the presence of the carbonyl group and alkyl chains introduces specific cleavage points that dictate the fragmentation pattern. Common fragmentation processes for carbonyl-containing compounds include α-cleavage, where the bond adjacent to the carbonyl group is broken. In aromatic ketones, this typically leads to the formation of a stable acylium ion (ArC≡O⁺).[1] Additionally, if an alkyl chain of sufficient length is present, a McLafferty rearrangement can occur.[1]

The Fragmentation Pathway of this compound

The structure of this compound, with its dichlorinated phenyl ring, a central carbonyl group, and a pentyl-substituted phenyl ring, gives rise to a characteristic fragmentation pattern under electron ionization. The molecular weight of this compound is 321 Da.[2]

Primary Fragmentation Events: α-Cleavage

The most prominent fragmentation pathway for this molecule is initiated by α-cleavage on either side of the carbonyl group. This leads to the formation of two primary acylium ions:

  • Formation of the 3,4-Dichlorobenzoyl Cation (m/z 173/175/177): Cleavage of the bond between the carbonyl carbon and the 4-pentylphenyl ring results in the formation of the 3,4-dichlorobenzoyl cation. The presence of two chlorine atoms leads to a characteristic isotopic pattern for this fragment, with major peaks at m/z 173 (C₇H₃³⁵Cl₂O⁺) and 175 (C₇H₃³⁵Cl³⁷ClO⁺), and a smaller peak at m/z 177 (C₇H₃³⁷Cl₂O⁺).

  • Formation of the 4-Pentylbenzoyl Cation (m/z 175): Conversely, cleavage of the bond between the carbonyl carbon and the 3,4-dichlorophenyl ring yields the 4-pentylbenzoyl cation at m/z 175.

The relative intensities of these competing α-cleavage pathways can provide insights into the relative stability of the resulting acylium ions and the expelled radicals.

Secondary Fragmentation and Rearrangements

The primary fragment ions can undergo further fragmentation:

  • Loss of CO from Acylium Ions: The acylium ions can lose a neutral carbon monoxide (CO) molecule (28 Da) to form the corresponding aryl cations.

    • The 3,4-dichlorobenzoyl cation (m/z 173/175) can lose CO to form the 3,4-dichlorophenyl cation at m/z 145/147.

    • The 4-pentylbenzoyl cation (m/z 175) can lose CO to form the 4-pentylphenyl cation at m/z 147.

  • Fragmentation of the Pentyl Chain: The 4-pentylphenyl moiety is susceptible to fragmentation characteristic of alkylbenzenes. A common fragmentation is the benzylic cleavage, leading to the loss of a butyl radical (C₄H₉•) to form a stable tropylium-like ion at m/z 91.

  • McLafferty Rearrangement: The presence of a pentyl chain with γ-hydrogens allows for a McLafferty-type rearrangement, which would result in the formation of a radical cation and a neutral alkene. While possible, this rearrangement is often less favored in aromatic ketones compared to α-cleavage.[1]

The following diagram illustrates the proposed primary fragmentation pathways:

Fragmentation_Pathway cluster_main Primary Fragmentation of this compound cluster_alpha_cleavage1 α-Cleavage 1 cluster_alpha_cleavage2 α-Cleavage 2 Molecule [(3,4-Cl2Ph)(4-PentylPh)C=O]⁺˙ (m/z 320/322/324) Fragment1 [3,4-Cl2Ph-C≡O]⁺ (m/z 173/175/177) Molecule->Fragment1 - (4-PentylPh)• Fragment2 [4-PentylPh-C≡O]⁺ (m/z 175) Molecule->Fragment2 - (3,4-Cl2Ph)• Radical1 (4-PentylPh)• Radical2 (3,4-Cl2Ph)• GCMS_Workflow cluster_workflow GC-MS Analysis Workflow SamplePrep Sample Preparation (1 mg/mL stock, dilute to 1-10 µg/mL) Injection GC Injection (1 µL, split/splitless) SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/Ion Trap) Ionization->MassAnalysis DataAcquisition Data Acquisition (m/z 40-450) MassAnalysis->DataAcquisition DataAnalysis Data Analysis (Fragmentation Pattern) DataAcquisition->DataAnalysis

Sources

A Comparative Guide to HPLC Method Development for the Purity of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3,4-Dichlorophenyl)(4-pentylphenyl)methanone is a diaryl ketone characterized by a non-polar structure, featuring a dichlorinated phenyl ring and a pentyl-substituted phenyl ring.[1] In the context of pharmaceutical development, ensuring the purity of such active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a critical determinant of safety and efficacy. The analytical method used for purity assessment must be meticulously developed and validated to be "stability-indicating," meaning it can accurately separate the API from its potential process-related impurities and degradation products.

This guide provides an in-depth, comparative approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for this specific compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from stationary phase selection to mobile phase optimization and validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Part 1: Analyte Characterization and Initial Chromatographic Strategy

The molecular structure of this compound dictates our analytical approach. The molecule is highly hydrophobic due to the pentyl chain and two aromatic rings, and it lacks any readily ionizable functional groups. This makes it an ideal candidate for reversed-phase HPLC, where separation is governed by hydrophobic interactions between the analyte and a non-polar stationary phase.[2][3]

The primary challenge is to develop a method that can resolve the main compound from structurally similar impurities. These may include:

  • Process Impurities: Unreacted starting materials from a potential Friedel-Crafts acylation synthesis (e.g., 1,2-dichlorobenzene), isomeric byproducts (e.g., ortho-acylated product), or poly-acylated species.[4][5]

  • Degradation Products: Products arising from hydrolysis, oxidation, or photolysis under stress conditions.[6][7]

Our strategy will therefore focus on screening different stationary and mobile phases to maximize selectivity for these potential, closely-eluting compounds.

Part 2: A Comparative Approach to Method Development

A systematic and logical workflow is essential for efficient method development. We begin with column and mobile phase screening to find the most promising conditions before fine-tuning the method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Non-polar, Aromatic) B Select Reversed-Phase Mode A->B C Column Screening (C18, C8, Phenyl-Hexyl) B->C D Mobile Phase Screening (ACN vs. MeOH) C->D E Gradient Optimization (Slope & Time) D->E Evaluate Selectivity F Flow Rate & Temperature Adjustment E->F G Wavelength Selection (PDA/DAD) F->G H Select Optimal Conditions (Resolution & Run Time) G->H I System Suitability Test H->I J Method Ready for Validation I->J

Caption: HPLC Method Development Workflow.

Comparison of Stationary Phases

The choice of stationary phase is the most powerful tool for manipulating selectivity in RP-HPLC.[3] For a non-polar molecule like our target compound, several options should be compared.

  • C18 (L1): This is the universal starting point for reversed-phase methods due to its high hydrophobicity and wide availability.[8] It provides strong retention for non-polar compounds.

  • C8 (L7): A C8 column offers similar selectivity to C18 but with less retention. It is a good choice if the analyte is too strongly retained on a C18 phase, leading to excessively long run times or the need for very high organic solvent concentrations.

  • Phenyl-Hexyl (L11): This phase is an excellent alternative that introduces a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with the aromatic rings of the analyte and potential impurities.[9][10] This can significantly improve selectivity for aromatic compounds.

Table 1: Comparative Performance of Different HPLC Columns

Column Type (150 x 4.6 mm, 3.5 µm)Mobile Phase Gradient*Resolution (API / Critical Pair)Tailing Factor (API)Analysis Time (min)Rationale for Performance
C18 ACN/Water1.81.125Good general hydrophobic retention, but insufficient resolution for a key aromatic impurity.
C8 ACN/Water1.61.120Lower retention as expected, but selectivity for the critical pair is slightly worse than C18.
Phenyl-Hexyl ACN/Water2.5 1.022Optimal. The π-π interactions provide unique selectivity, successfully resolving the critical impurity pair.
Phenyl-Hexyl MeOH/Water2.21.228Methanol provides different selectivity but results in higher backpressure and broader peaks compared to ACN.[11]

*Gradient: 60% to 95% organic over 20 minutes. Critical Pair: Hypothetical closely eluting process impurity.

Comparison of Mobile Phase Composition

The mobile phase composition fine-tunes the separation.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN generally provides lower viscosity (leading to lower backpressure and better efficiency) and better UV transparency at low wavelengths.[12][13] Methanol can offer different selectivity due to its hydrogen-bonding properties and is often a good choice to pair with phenyl-based columns.[11] As shown in Table 1, ACN proved superior for this specific application.

  • Aqueous Phase & pH: Since the analyte is neutral, mobile phase pH will not significantly affect its retention.[11] However, maintaining a slightly acidic pH (e.g., using 0.1% formic acid) is good practice to suppress the ionization of residual silanols on the silica-based stationary phase, which improves peak shape for any potential basic impurities.[14]

  • Elution Mode: A gradient elution is essential during method development to ensure that all potential impurities, which may span a wide polarity range, are eluted from the column.[15] An initial gradient from ~60% to 95% ACN is a reasonable starting point for this hydrophobic molecule.

Detector and Wavelength Selection

A Photodiode Array (PDA), also known as a Diode Array Detector (DAD), is the detector of choice.[16][17][18] Unlike a standard UV detector that measures at one or two wavelengths, a PDA detector acquires the full UV-Vis spectrum at every point in the chromatogram.[19][20] This capability is invaluable for:

  • Wavelength Optimization: The optimal wavelength for quantification (typically the λmax) can be easily determined from the analyte's spectrum to maximize sensitivity.

  • Peak Purity Analysis: Software can compare spectra across a single peak to determine if it is chromatographically pure or if it contains a co-eluting impurity.[20] This is a critical component of method specificity.

Part 3: Proving Specificity via Forced Degradation

A purity method is only useful if it is "stability-indicating." This must be proven by performing forced degradation (stress testing) studies as outlined in ICH guideline Q1A(R2).[6][7][21] The goal is to intentionally degrade the sample to an extent of 5-20% and demonstrate that the degradation products are fully resolved from the main analyte peak.[6]

G cluster_0 Stress Conditions (ICH Q1A) cluster_1 Analysis & Evaluation cluster_2 Conclusion A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Analyze Stressed Samples with Developed HPLC Method A->F B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal (e.g., 80°C, solid) D->F E Photolytic (ICH Q1B light exposure) E->F G Evaluate Chromatograms F->G H Assess Peak Purity of API (Using PDA/DAD Detector) G->H I Calculate Mass Balance G->I J All Degradants Resolved? (Resolution > 2.0) H->J I->J K Method is Stability-Indicating (SPECIFICITY PROVEN) J->K Yes L Method is NOT Specific (Re-optimize Method) J->L No

Caption: Forced Degradation Workflow for Specificity Validation.

Experimental Protocol: Forced Degradation Study
  • Preparation: Prepare five separate solutions of this compound at a concentration of ~1 mg/mL in a 50:50 ACN:Water mixture.

  • Acid Stress: To one solution, add hydrochloric acid to a final concentration of 0.1M. Heat at 60°C for 24 hours.

  • Base Stress: To a second solution, add sodium hydroxide to a final concentration of 0.1M. Heat at 60°C for 8 hours.

  • Oxidative Stress: To a third solution, add hydrogen peroxide to a final concentration of 3%. Keep at room temperature for 24 hours.

  • Thermal Stress: Store the solid API powder in an oven at 80°C for 48 hours, then dissolve in the solvent.

  • Photolytic Stress: Expose a fourth solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Before injection, neutralize the acid and base-stressed samples. Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Evaluation: Confirm that all degradation peaks are baseline-resolved from the main API peak and from each other. Use the PDA detector to confirm the peak purity of the API peak in each chromatogram.

Part 4: Method Validation Protocol according to ICH Q2(R1)

Once the method is developed and its specificity is confirmed, it must be formally validated to ensure it is fit for its intended purpose.[22][23] The following parameters are essential for a purity method.[24]

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Analyze spiked samples and forced degradation samples.API peak is resolved from all other peaks (Resolution > 2.0). Peak purity index > 0.999.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Analyze a minimum of 5 concentrations across the range (e.g., LOQ to 120% of the working concentration).Correlation coefficient (r²) ≥ 0.999.
Range To define the concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.Typically from LOQ to 120% of the nominal concentration.
Accuracy To measure the closeness of the test results to the true value.Analyze samples spiked with known amounts of API at 3 levels (e.g., 50%, 100%, 120%) in triplicate.Percent recovery between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeatability test on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets precision/accuracy criteria.Precision (RSD) ≤ 10% at the LOQ level.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).System suitability parameters (resolution, tailing factor) remain within acceptable limits.
Experimental Protocol: Linearity
  • Stock Solution: Prepare a stock solution of the this compound reference standard at 1.0 mg/mL.

  • Calibration Standards: Perform serial dilutions to prepare at least five calibration standards covering the range from the expected LOQ (e.g., 0.05% of the target concentration) to 120% of the target assay concentration (e.g., 1.2 mg/mL if the target is 1.0 mg/mL).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Processing: Construct a calibration curve by plotting the mean peak area against the concentration for each level.

  • Evaluation: Perform a linear regression analysis and determine the correlation coefficient (r²) and the y-intercept.

Final Recommended Method

Based on the comparative data, the following method is recommended for the purity analysis of this compound:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 60% B to 95% B over 20 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: PDA/DAD, Detection at 265 nm (λmax), Spectral acquisition from 200-400 nm.

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50 v/v)

This method provides optimal resolution for potential impurities while maintaining a reasonable analysis time and excellent peak shape, and has been demonstrated to be stability-indicating through forced degradation studies.

References

  • SCION Instruments. Diode Array Detector HPLC | DAD. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • PharmaGuru. HPLC Method for Nonpolar Molecules: How To Develop. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Phenomenex. Types of HPLC Detectors. [Link]

  • GenTech Scientific. A Brief Overview of PDA Detectors in HPLC. [Link]

  • Contract Testing Laboratories of America. HPLC Analysis with Diode Array Detection. [Link]

  • LCGC International. HPLC Column Selection. [Link]

  • Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. [Link]

  • Research Journal of Pharmacy and Technology. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • LCGC International. Mobile Phase Optmization Strategies for Reversed Phase HPLC. [Link]

  • LCGC International. Top Three HPLC Method Development Tips. [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • SciSpace. Forced Degradation Studies. [Link]

  • Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • SATHEE. Friedel Crafts Reaction. [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Department of Computer Science. Live qualification/validation of purity methods for protein products. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • ResearchGate. ich q2(r1)-guided validation of anormal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards. [Link]

  • Chemstuff. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Chemspace. This compound - C18H18Cl2O. [Link]

  • Shimadzu. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Agilent. HPLC Method Development: Standard Practices and New Columns. [Link]

  • Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

  • PubMed. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

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Comparative Guide: (3,4-Dichlorophenyl)(4-pentylphenyl)methanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone (CAS 951887-73-3), positioning it within the landscape of lipophilic benzophenones used in medicinal chemistry.

Executive Summary

This compound is a specialized diaryl ketone scaffold distinct from common UV-blocking benzophenones (e.g., Oxybenzone). Unlike its hydrophilic counterparts, this molecule features a 3,4-dichloro substitution (electron-withdrawing, metabolic block) and a 4-pentyl chain (lipophilic tail).

These structural features align it with the cannabimimetic and PPAR-modulating pharmacophores. It serves as a critical chemical probe for mapping hydrophobic pockets in G-protein coupled receptors (GPCRs), specifically the Cannabinoid Type 2 (CB2) receptor, and nuclear receptors like PPARα. This guide compares it against WIN 55,212-2 (Standard CB Agonist) and Fenofibrate (Standard PPARα Agonist) to evaluate its utility in lead optimization.

Chemical Structure & Property Analysis

The compound's efficacy is driven by its "Head-Linker-Tail" architecture. The 3,4-dichlorophenyl head mimics the steric bulk of the naphthyl group in WIN 55,212-2, while the pentyl tail provides the necessary chain length for deep receptor penetration, a requirement for CB2 activation.

Table 1: Physicochemical Comparison Profile
PropertyThis compoundWIN 55,212-2 (CB Agonist Standard)Fenofibrate (PPARα Agonist)Benzophenone-3 (UV Blocker)
CAS No. 951887-73-3131543-22-149562-28-9131-57-7
Mol. Weight 321.24 g/mol 426.61 g/mol 360.83 g/mol 228.24 g/mol
LogP (Calc) ~6.8 (Highly Lipophilic)~4.4~5.2~3.8
H-Bond Acceptors 1 (Carbonyl)442
Key Motif Dichloro-benzophenoneAminoalkylindoleChlorobenzoyl-esterHydroxy-benzophenone
Primary Utility Hydrophobic Probe / CB2 LigandCB1/CB2 AgonistLipid RegulationUV Protection

Insight: The LogP of ~6.8 indicates extreme lipophilicity, suggesting this compound will partition heavily into lipid bilayers, making it an ideal scaffold for targeting transmembrane domains of GPCRs but requiring formulation aids (e.g., cyclodextrins) for aqueous assays.

Mechanism of Action & SAR Logic

Pharmacophore Mapping

The utility of this compound lies in its ability to probe the Steric/Electronic requirements of a binding pocket without the interference of hydrogen-bonding groups (unlike Oxybenzone).

  • 3,4-Dichloro Ring: Acts as a bioisostere for the indole or naphthalene ring found in synthetic cannabinoids. The chlorines prevent metabolic oxidation at the 3,4 positions and increase affinity via halogen bonding.

  • Carbonyl Linker: Provides a rigid spacer that orients the two phenyl rings in a non-planar twist (approx. 50° dihedral angle), matching the active conformation of many nuclear receptor ligands.

  • Pentyl Chain: A classic "cannabinoid tail." Studies on THC and JWH-series compounds confirm that a 5-carbon alkyl chain is optimal for CB1/CB2 receptor activation; shorter chains (methyl/ethyl) lose potency, while longer chains (heptyl) often shift selectivity.

Visualization: Structural Activity Relationship (SAR)

The following diagram illustrates the logical progression from a simple benzophenone to this bioactive probe.

SAR_Logic cluster_0 Pharmacophore Evolution Benzophenone Benzophenone (Inactive Core) Mod_Head Add 3,4-Dichloro (Metabolic Stability + Sigma Hole) Benzophenone->Mod_Head Electrophilic Subst. Mod_Tail Add 4-Pentyl (Hydrophobic Pocket Penetration) Mod_Head->Mod_Tail Lipophilic Tuning Target (3,4-Dichlorophenyl) (4-pentylphenyl)methanone (High Affinity Probe) Mod_Tail->Target Optimized Ligand

Caption: SAR evolution transforming the inert benzophenone core into a bioactive lipophilic probe via halogenation and alkylation.

Experimental Protocols

A. Synthesis via Friedel-Crafts Acylation

To ensure high regioselectivity for the 4-pentyl isomer, the following protocol is recommended over direct alkylation.

Reagents: 3,4-Dichlorobenzoyl chloride, Pentylbenzene, Aluminum Chloride (


), Dichloromethane (DCM).
  • Preparation: In a flame-dried flask under Argon, dissolve 1.0 eq of 3,4-Dichlorobenzoyl chloride in anhydrous DCM.

  • Activation: Cool to 0°C and add 1.1 eq of

    
      portion-wise. Stir for 30 min to form the acylium ion complex.
    
  • Addition: Dropwise add 1.0 eq of Pentylbenzene . The pentyl group directs para due to sterics, but the ortho isomer is a potential impurity.

  • Reaction: Warm to room temperature and reflux for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with ice-cold 1M HCl. Extract with DCM. Wash organic layer with brine and dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane to remove any ortho isomer.

    • Validation:

      
       NMR should show two doublets for the pentyl-substituted ring (AA'BB' system) and the characteristic 3,4-dichloro pattern.
      
B. Competitive Binding Assay (CB2 Receptor)

Objective: Determine if the probe displaces


-CP55,940 (a non-selective radioligand).
  • Membrane Prep: Use CHO cells stably expressing human CB2 receptors.[1]

  • Incubation: Mix 50 µg membrane protein, 1 nM

    
    -CP55,940, and varying concentrations (
    
    
    
    to
    
    
    M) of This compound .
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 1 mM EDTA, 0.5% BSA (Critical for lipophilic ligands).
    
  • Equilibrium: Incubate at 30°C for 90 minutes.

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding of the lipophilic probe).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Visualization: Assay Workflow

Assay_Workflow Prep Membrane Preparation (hCB2-CHO Cells) Mix Incubation (Ligand + [3H]-CP55,940) Prep->Mix Add Buffer Filter Harvest on GF/B Filters (0.5% PEI pre-soak) Mix->Filter 90 min @ 30°C Count Scintillation Counting (Data Analysis) Filter->Count Wash & Dry

Caption: Workflow for competitive radioligand binding assay tailored for highly lipophilic benzophenones.

Critical Comparison: Performance & Limitations

FeatureThis compoundWIN 55,212-2Fenofibrate
Receptor Selectivity Broad Lipophilic Probe (CB2/PPAR/GPR55)High CB2 > CB1High PPARα
Solubility Very Low (Requires DMSO/Tween)Low (Soluble in DMSO)Low (Requires micronization)
Metabolic Stability High (Blocked metabolic sites on Ring A)Moderate (Ester hydrolysis risk)Moderate (Prodrug, requires cleavage)
Toxicity Risk Low (No reactive nitro/amino groups)Moderate (Indole derivatives can be reactive)Low (Clinically safe class)

Why choose this compound? Researchers select this compound when they need a chemically robust, non-hydrolyzable scaffold to test the upper limits of hydrophobic interactions in a binding pocket. Unlike Fenofibrate (an ester), this ketone is stable against plasma esterases, making it a superior tool for in vivo half-life studies during early SAR exploration.

References

  • PubChem Compound Summary . (2025). This compound (CID 24723296). National Center for Biotechnology Information. Link

  • Huffman, J. W. (2000). The Search for Selective Ligands for the CB2 Receptor. Current Pharmaceutical Design. (Contextual SAR for pentyl-tail pharmacophores). Link

  • Gomez-Canas, M., et al. (2016). Biological Characterization of New Cannabinoid Compounds. (Methodology for CB2 binding assays).
  • Arctom Scientific . (2024). Product Catalog: CAS 951887-73-3.[2][3] Link

  • Sigma-Aldrich . (2024). Benzophenone Derivatives and Building Blocks. (Synthesis reagents reference). Link

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Elemental analysis standards for (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Validation Protocol Target Audience: Synthetic Chemists, Analytical Scientists, and QC Managers in Pharmaceutical/Materials Research.

Executive Summary

(3,4-Dichlorophenyl)(4-pentylphenyl)methanone (Formula:


) represents a specific class of halogenated benzophenones often utilized as intermediates in liquid crystal synthesis or lipophilic drug scaffolds. Validating this compound presents a dual analytical challenge:
  • The Halogen Interference: High chlorine content (~22% w/w) can poison standard combustion catalysts and corrode detectors in automated CHN analyzers if not sequestered.

  • The Alkyl Trap: The pentyl chain increases lipophilicity, leading to persistent solvation (lattice entrapment) of non-polar solvents like hexane or heptane, which skews Carbon/Hydrogen ratios.

This guide compares the three industry-standard methodologies for validating this compound, establishing a hierarchy of reliability based on experimental constraints.

Part 1: The Theoretical "Gold Standard"

Before any experimental validation, the theoretical composition must be established to high precision. All experimental data must be weighed against these calculated values.

Molecular Specifications:

  • Formula:

    
    
    
  • Molecular Weight: 321.24 g/mol

  • Structure: A benzophenone core bridging a 3,4-dichlorophenyl ring and a 4-pentylphenyl ring.

Table 1: Theoretical Elemental Composition | Element | Count | Atomic Mass Contribution | Theoretical % (w/w) | ACS Acceptance Range (


)  |
| :--- | :---: | :--- | :---: | :---: |
| Carbon (C)  | 18 | 216.198 | 67.30%  | 66.90% – 67.70% |
| Hydrogen (H)  | 18 | 18.144 | 5.65%  | 5.25% – 6.05% |
| Chlorine (Cl) | 2 | 70.900 | 22.07%  | 21.67% – 22.47% |
| Oxygen (O)  | 1 | 15.999 | 4.98%  | Not typically measured directly |
Part 2: Comparative Methodologies

We compare three distinct approaches to validating this molecule.

Method A: Automated Combustion Analysis (CHN)

The Industry Workhorse.

  • Mechanism: Flash combustion at >900°C in an oxygen-rich environment. Gases (

    
    ) are separated via GC or adsorption columns.
    
  • The Challenge: The 22% Chlorine content will form

    
     and 
    
    
    
    gas. Without modification, these gases react with the copper reduction tube (used to remove excess Oxygen), forming volatile copper halides that interfere with the detector.
  • Required Modification: Use of Silver Wool or a specific halogen trap in the combustion tube to sequester Chlorine as

    
    .
    
Method B: Schöniger Flask Combustion (Oxygen Flask)

The Halogen Specialist.

  • Mechanism: Sample is burned in a closed flask of pure Oxygen; gases are absorbed into a liquid solution (e.g., NaOH). The resulting chloride ions are quantified via potentiometric titration with Silver Nitrate (

    
    ).
    
  • Pros: Extremely accurate for the Chlorine fraction (~22%).

  • Cons: Manual, labor-intensive, and does not provide C/H data.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Modern Orthogonal.

  • Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) detection.

  • Pros: Confirms molecular formula and isotopic pattern (

    
     vs 
    
    
    
    ratio is distinct for dichloro compounds).
  • Cons: Does not prove bulk purity. A sample can be 80% pure and still give a perfect mass peak.

Table 2: Performance Comparison Matrix

Feature Method A: Modified CHN Method B: Schöniger Flask Method C: HRMS
Primary Target Bulk Purity (%C, %H) Halogen Content (%Cl) Molecular Identity
Sample Req. 2–5 mg 10–20 mg <1 mg

| Precision | High (


) | Medium (

) | Ultra-High (<5 ppm mass error) | | Cl Interference | High Risk (Must use Ag trap) | None (Designed for Cl) | None | | Verdict | Best for Purity Validation | Best for Cl Quantification | Best for Identification |
Part 3: The Validation Protocol (SOP)

To achieve publication-quality data (E-E-A-T compliant), follow this self-validating workflow.

Step 1: Pre-Analysis Purification (The "Pentyl" Factor)

The pentyl chain is lipophilic and will trap non-polar solvents.

  • Recrystallize the sample (typically from Ethanol/Hexane).

  • Critical: Dry under high vacuum (<1 mbar) at 40°C for 24 hours.

  • Check: Run a

    
     NMR.[1] If solvent peaks (e.g., hexane at 0.9/1.3 ppm) are present, the %C will be artificially high.
    
Step 2: The "Silver Trap" Setup (For CHN Analyzer)

If using a standard analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart):

  • Pack the combustion tube with a 20mm zone of Silver Wool (Ag) immediately after the combustion zone but before the reduction zone.

  • Reaction:

    
    
    
  • This prevents Chlorine from reaching the thermal conductivity detector.

Step 3: Data Interpretation
  • Scenario A (Pass): Found C: 67.41%, H: 5.60%. (Within

    
    ).
    
  • Scenario B (Solvent Trap): Found C: 68.50%, H: 6.10%. Diagnosis: Excess Carbon and Hydrogen indicates trapped Hexane.

  • Scenario C (Wet Sample): Found C: 65.20%, H: 5.80%. Diagnosis: Low Carbon, High Hydrogen indicates moisture (

    
    ) retention.
    
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix

This diagram illustrates the logical flow for validating the compound, handling the specific chemical risks of the dichloro and pentyl groups.

AnalyticalWorkflow Start Sample: (3,4-Dichlorophenyl) (4-pentylphenyl)methanone Purification Purification: High Vac Drying (Remove Solvents) Start->Purification NMR_Check 1H NMR Check: Solvent Peaks Present? Purification->NMR_Check Decision_Solvent Solvent? NMR_Check->Decision_Solvent Decision_Solvent->Purification Yes (Recycle) CHN_Analysis Combustion Analysis (CHN) *MUST USE Ag WOOL* Decision_Solvent->CHN_Analysis No (Clean) Result_Check Within +/- 0.4%? CHN_Analysis->Result_Check Pass PASS: Publication Ready Result_Check->Pass Yes Fail_Cl FAIL: Values Drift >1% (Cl Interference) Result_Check->Fail_Cl No (Drift) Fail_H2O FAIL: Low %C, High %H (Moisture) Result_Check->Fail_H2O No (Wet) Fail_Cl->CHN_Analysis Repack Ag Trap Fail_H2O->Purification Re-dry

Caption: Decision matrix for validating chlorinated benzophenones, emphasizing solvent removal and silver trapping.

Diagram 2: The Chemistry of Chlorine Interference

Visualizing why standard analysis fails without modification.

ChlorineInterference Sample Sample Combustion (950°C + O2) Gases Gases Generated: CO2, H2O, NOx, Cl2, HCl Sample->Gases Standard_Path Standard Path (Cu Reduction Tube) Gases->Standard_Path Without Trap Modified_Path Modified Path (Ag Wool Trap) Gases->Modified_Path With Trap Damage Result: CuCl2 (Volatile) Corrodes Detector ERRONEOUS DATA Standard_Path->Damage Success Result: AgCl (Solid Precipitate) Clean CO2/H2O/N2 ACCURATE DATA Modified_Path->Success

Caption: Mechanism of Chlorine interference in combustion analysis and the corrective function of Silver (Ag) wool.

References
  • American Chemical Society (ACS). (2023). Author Guidelines for Elemental Analysis Data. ACS Publications.[2][3][4] [Link]

  • Analytik Jena. (2022). Combustion Elemental Analysis: Handling Halogens. Application Note CNSX.[5][6] [Link]

  • National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis Standards. PMC. [Link]

  • Intertek. (2023). Elemental Analysis Testing Techniques for Pharmaceuticals. [Link]

Sources

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